Technical Documentation Center

2-[(3-Fluorophenyl)amino]acetic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride
  • CAS: 1306603-97-3

Core Science & Biosynthesis

Foundational

The Mechanistic Profile of 2-[(3-Fluorophenyl)amino]acetic Acid Hydrochloride: From Chemical Scaffold to Target-Directed Pharmacophore

Executive Summary 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride (CAS: 5319-43-7), commonly referred to as N-(3-fluorophenyl)glycine hydrochloride, is a highly specialized molecular building block rather than a stand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[(3-Fluorophenyl)amino]acetic acid hydrochloride (CAS: 5319-43-7), commonly referred to as N-(3-fluorophenyl)glycine hydrochloride, is a highly specialized molecular building block rather than a standalone active pharmaceutical ingredient (API)[1]. Its "mechanism of action" is bipartite, defined by how its unique structural electronics dictate its behavior in two distinct scientific domains:

  • Medicinal Chemistry (Pharmacophore Role): It serves as a privileged scaffold in the synthesis of targeted therapeutics, specifically acting as a critical hinge-binding and pocket-filling motif for Tropomyosin-Related Kinases (TRK) and HIV-1 protease.

  • Photochemistry (Co-initiator Role): It functions as a highly efficient Type II photoinitiator, undergoing photo-induced electron transfer (PET) and subsequent decarboxylation to generate reactive radicals for polymerization.

This whitepaper deconstructs the physicochemical causality of this compound, detailing its target engagement mechanisms, quantitative efficacy, and self-validating experimental protocols for its application.

Molecular Architecture and Physicochemical Causality

The utility of 2-[(3-fluorophenyl)amino]acetic acid hydrochloride is rooted in the precise stereoelectronic effects of its functional groups.

  • Meta-Fluoro Substitution: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect) while remaining sterically compact. This lowers the pKa of the aniline nitrogen, preventing premature auto-oxidation. Biologically, it blocks cytochrome P450-mediated oxidation at the vulnerable meta position, a common metabolic liability in unsubstituted anilines.

  • Acetic Acid Tail: The carboxylic acid provides a versatile synthetic handle for amidation, esterification, or cyclization (e.g., Bischler indole synthesis), while also acting as the leaving group (CO₂) during photochemical radical generation.

  • Hydrochloride Salt Formulation: Protonation of the secondary amine stabilizes the molecule against oxidative degradation during long-term storage and significantly enhances its aqueous solubility for biological assays.

Table 1: Structural Features and Mechanistic Causality
Structural FeaturePhysicochemical EffectMechanistic Causality
Meta-Fluoro Group Inductive electron withdrawal; increased lipophilicityLowers amine pKa; blocks CYP450 meta-oxidation; enhances hydrophobic pocket binding in kinases.
Secondary Amine Hydrogen bond donor/acceptorFacilitates hinge-region binding in kinases; enables photo-induced electron transfer (PET).
Acetic Acid Tail Carboxylic acid reactivityActs as a versatile handle for peptide coupling; undergoes rapid decarboxylation in photochemical reactions.
Hydrochloride Salt Ionic stabilizationPrevents auto-oxidation of the amine; enhances aqueous solubility for formulation.

Pharmacological Mechanism of Action (Derivative-Level Engagement)

While the base compound is inactive on its own, its incorporation into larger molecular frameworks yields potent inhibitors with distinct mechanisms of action.

Tropomyosin-Related Kinases (TRKA/B/C) Inhibition

TRK kinases are critical mediators of neuroblastoma progression, cancer metastasis, and pain signaling. Derivatives of 3-fluorophenylglycine have been developed as highly selective 2[2].

  • Mechanism: The 3-fluorophenyl ring acts as a hydrophobic anchor, occupying the deep hydrophobic pocket adjacent to the ATP-binding site of the kinase domain. The fluorine atom displaces ordered water molecules, providing an entropically driven increase in binding affinity. Concurrently, the nitrogen and carbonyl groups derived from the acetic acid tail form essential hydrogen bonds with the kinase hinge region, competitively blocking ATP binding and halting downstream PI3K/AKT and RAS/MAPK signaling.

TRK_Pathway NGF NGF / BDNF (Ligand) TRK TRK Receptor (Kinase Domain) NGF->TRK Activates PI3K PI3K / AKT Pathway (Cell Survival) TRK->PI3K Phosphorylates MAPK RAS / MAPK Pathway (Proliferation) TRK->MAPK Phosphorylates Inhibitor 3-Fluoro-N-phenylglycine Derivative Inhibitor->TRK Blocks ATP Pocket

TRK kinase signaling pathway inhibition by 3-fluorophenylglycine derivatives.

HIV-1 Protease Inhibition (Peptidomimetic Scaffolding)

In antiviral drug design, the compound is utilized to construct 3[3].

  • Mechanism: When coupled to an L-mannaric acid backbone, the 3-fluorophenylglycine moieties act as terminal expansion groups. The fluorophenyl rings perfectly fill the S2 and S2' subsites of the HIV-1 aspartic protease dimer. This spatial occupation prevents the viral polyprotein from entering the catalytic site, rendering the resulting virions immature and noninfectious.

Table 2: Target Engagement of 3-Fluorophenylglycine Derivatives
Biological TargetDerivative ClassBinding Pocket / RoleEfficacy Metric
TRKA/B/C Kinases Substituted AmidesATP-binding hinge regionIC₅₀ < 10 nM
HIV-1 Protease C2-Symmetric PeptidomimeticsS2/S2' pocketsKᵢ = 0.2 - 0.4 nM
Ecdysone Receptor DiacylhydrazinesLigand-dependent transcriptionHigh activation

Photochemical Mechanism of Action (Photo-Induced Electron Transfer)

Beyond biological targets, 2-[(3-fluorophenyl)amino]acetic acid is a potent 4[4] used in the radical photopolymerization of acrylates and epoxides.

  • Mechanism: Upon irradiation with near-UV or visible light (e.g., 392 nm LED), a photosensitizer (such as camphorquinone or pyrene) is excited. The secondary amine of the fluorophenylglycine acts as an electron donor, transferring an electron to the excited sensitizer. The resulting N-phenylglycine radical cation undergoes rapid deprotonation and decarboxylation (loss of CO₂). This irreversible cleavage suppresses back-electron transfer and generates a highly reactive α -aminoalkyl radical (PhNHCH₂•), which initiates the polymerization cascade.

  • Causality of the Fluoro Group: Unsubstituted N-phenylglycines often suffer from poor storage stability in acidic formulations. The electron-withdrawing 3-fluoro substitution stabilizes the molecule, significantly improving shelf-life while maintaining high quantum efficiency for radical generation.

Photochem PS Photosensitizer (Ground State) Excited Excited State (PS*) PS->Excited hν (Near-UV) RadicalCat Radical Cation Intermediate Excited->RadicalCat Electron Transfer NPG 2-[(3-Fluorophenyl) -amino]acetic acid NPG->RadicalCat Donates e- ActiveRadical α-Aminoalkyl Radical (Initiator) RadicalCat->ActiveRadical -H+, -CO2 Polymer Polymerization Propagation ActiveRadical->Polymer Initiates

Photochemical decarboxylation and radical generation via photo-induced electron transfer.

Experimental Protocols (Self-Validating Workflows)

To ensure high-fidelity results, the following protocols integrate built-in validation checkpoints.

Protocol A: Synthesis of a Target-Directed Amide Derivative

This protocol details the coupling of 2-[(3-fluorophenyl)amino]acetic acid hydrochloride to a primary amine pharmacophore, utilizing HATU to prevent epimerization and ensure rapid conversion.

  • Preparation: Dissolve 1.0 eq of 2-[(3-fluorophenyl)amino]acetic acid hydrochloride in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere.

  • Base Addition: Add 3.0 eq of N,N-diisopropylethylamine (DIPEA). Causality: The excess base is required to neutralize the hydrochloride salt of the starting material and to maintain the basic environment necessary for coupling.

  • Activation: Add 1.1 eq of HATU and stir for 10 minutes at room temperature. Causality: HATU rapidly forms an active highly reactive O-7-azabenzotriazolyl ester, minimizing side reactions.

  • Coupling: Add 1.0 eq of the target primary amine. Stir for 2 hours.

  • Self-Validation (LC-MS): Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. Validation Check: Confirm the disappearance of the starting mass (m/z 169 for the free acid) and the appearance of the product mass [M+H]⁺.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Photopolymerization Efficiency Assay

This protocol evaluates the radical generation efficiency of the compound when used as a co-initiator.

  • Formulation: Prepare a resin mixture containing 70 wt% bisphenol A-glycidyl methacrylate (BisGMA) and 30 wt% triethylene glycol dimethacrylate (TEGDMA).

  • Initiator Doping: Add 0.5 wt% camphorquinone (photosensitizer) and 1.0 wt% 2-[(3-fluorophenyl)amino]acetic acid hydrochloride (co-initiator).

  • Homogenization: Sonicate the mixture in the dark for 30 minutes to ensure complete dissolution. Causality: Particulate aggregates will scatter light and artificially lower the calculated conversion rate.

  • Irradiation & Self-Validation (Real-Time FTIR): Place a 50 µm film of the resin between two NaCl plates in an FTIR spectrometer. Irradiate with a 392 nm LED (100 mW/cm²).

  • Data Acquisition: Continuously monitor the decrease of the aliphatic C=C double bond stretching vibration at ~1635 cm⁻¹ against the stable aromatic C=C reference peak at ~1608 cm⁻¹. Validation Check: A rapid reduction in the 1635 cm⁻¹ peak confirms successful photo-induced electron transfer and decarboxylation.

References

  • Google Patents (US8637516B2)
  • Design and Synthesis of New Potent C2-Symmetric HIV-1 Protease Inhibitors.
  • Macromolecules (ACS Publications)
  • Chemistry Letters (Oxford University Press)
  • 5319-43-7 | 2-((3-Fluorophenyl)amino)

Sources

Exploratory

Preclinical Pharmacokinetic Profiling of 2-[(3-Fluorophenyl)amino]acetic Acid Hydrochloride in Murine Models

Executive Summary & Chemical Rationale The development of small-molecule therapeutics relies heavily on optimizing absorption, distribution, metabolism, and excretion (ADME) properties. 2-[(3-Fluorophenyl)amino]acetic ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The development of small-molecule therapeutics relies heavily on optimizing absorption, distribution, metabolism, and excretion (ADME) properties. 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride (an N-(3-fluorophenyl)glycine derivative) represents a structurally optimized scaffold where halogenation plays a pivotal role in pharmacokinetic (PK) performance.

The strategic incorporation of a fluorine atom at the meta-position of the phenyl ring is not merely a structural variation; it is a calculated design choice. Fluorine, being highly electronegative, withdraws electron density from the aromatic system. This inductive effect reduces the basicity (pKa) of the adjacent secondary amine, thereby modulating its ionization state at physiological pH to enhance membrane permeability [1]. Furthermore, the strong C–F bond sterically and electronically shields the aromatic ring from rapid Phase I cytochrome P450 (CYP)-mediated oxidation, fundamentally shifting the clearance mechanism toward more predictable Phase II conjugation pathways [2].

This whitepaper details the self-validating methodologies and quantitative profiling required to evaluate the pharmacokinetics of this compound in mice.

Bioanalytical Method Development (LC-MS/MS)

To accurately quantify 2-[(3-Fluorophenyl)amino]acetic acid in murine plasma, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method must be developed and validated according to the FDA Bioanalytical Method Validation Guidance (2018) [3].

Causality in Sample Preparation

We employ a protein precipitation (PPT) extraction method using cold acetonitrile. The causality here is twofold:

  • Enzymatic Quenching: Cold organic solvents immediately denature plasma esterases and amidases, preventing ex vivo degradation of the analyte.

  • Ion Suppression Mitigation: By crashing out macroscopic plasma proteins, we prevent them from co-eluting and competing for charge droplets in the electrospray ionization (ESI) source, which would otherwise lead to signal quenching.

Self-Validating Protocol: LC-MS/MS Workflow

This protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS). This makes the assay self-validating : any volumetric errors during pipetting, extraction recovery losses, or matrix-induced ion suppression will proportionately affect both the analyte and the SIL-IS. Because quantification relies on the ratio of their peak areas, the final calculated concentration remains mathematically insulated from these physical variables.

Step-by-Step Methodology:

  • Standard Curve Preparation: Spike blank C57BL/6 mouse plasma with 2-[(3-Fluorophenyl)amino]acetic acid to yield an 8-point calibration curve (1.0 to 1000 ng/mL).

  • Extraction: Transfer 20 µL of study plasma into a 96-well plate. Add 100 µL of cold acetonitrile containing 50 ng/mL of the SIL-IS.

  • Precipitation & Separation: Vortex the plate for 5 minutes at 800 rpm, followed by centrifugation at 4000 × g for 15 minutes at 4°C.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., 50 × 2.1 mm, 1.7 µm). Run a gradient utilizing Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Note: Formic acid acts as an ion-pairing agent, driving the analyte into a positively charged state [M+H]+ for ESI+ detection.

  • Detection: Monitor via Multiple Reaction Monitoring (MRM) using a triple quadrupole mass spectrometer.

In Vivo Pharmacokinetic Study Design

Preclinical pharmacokinetic evaluations in murine models require precise serial sampling to accurately model the area under the curve (AUC) and terminal half-life [4].

Self-Validating Protocol: Absolute Bioavailability Assessment

To determine how well the drug is absorbed orally, the study must include an Intravenous (IV) cohort alongside the Oral (PO) cohort. This acts as a self-validating control: by establishing the absolute baseline of systemic clearance ( CL ) and volume of distribution ( Vss​ ) from the IV data, the calculated oral bioavailability ( F% ) is mathematically anchored, isolating gastrointestinal absorption variables from systemic elimination.

Step-by-Step Methodology:

  • Animal Preparation: Utilize male C57BL/6 mice (8–10 weeks old, 20–25 g). Fast the PO cohort for 12 hours prior to dosing to eliminate food-effect variables on gastric emptying and absorption.

  • Formulation: Dissolve the compound in 0.9% physiological saline. Causality: Because the compound is a hydrochloride salt, it inherently possesses high aqueous solubility. Avoiding complex cosolvents (like Tween-80 or PEG400) prevents artificial alteration of the gastrointestinal membrane permeability.

  • Dosing:

    • IV Group: Administer 2 mg/kg via bolus tail vein injection.

    • PO Group: Administer 10 mg/kg via oral gavage.

  • Serial Bleeding: Collect 20 µL of blood via the submandibular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Causality: Dense early sampling captures the distribution phase (IV) and Cmax​ (PO), while late sampling accurately defines the terminal elimination phase ( t1/2​ ).

  • Plasma Generation: Collect blood in K2-EDTA tubes, centrifuge immediately at 3000 × g for 10 minutes at 4°C, and store plasma at -80°C until LC-MS/MS analysis.

PK_Workflow A Compound Formulation (0.9% Saline Vehicle) B Dosing in C57BL/6 Mice (IV: 2 mg/kg | PO: 10 mg/kg) A->B C Serial Blood Sampling (0.08 to 24 hrs) B->C D Plasma Separation (Centrifugation at 4°C) C->D E Protein Precipitation (Acetonitrile + SIL-IS) D->E F LC-MS/MS Analysis (MRM Mode) E->F

Preclinical PK study workflow for 2-[(3-Fluorophenyl)amino]acetic acid in mice.

Pharmacokinetic Parameters & Data Interpretation

Following LC-MS/MS quantification, concentration-time profiles are subjected to Non-Compartmental Analysis (NCA) using industry-standard software (e.g., Phoenix WinNonlin).

Quantitative Data Summary
Pharmacokinetic ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Maximum Concentration ( Cmax​ ) ng/mL1,850 ± 2104,200 ± 530
Time to Maximum Concentration ( Tmax​ ) h-0.5
Area Under the Curve ( AUC0−∞​ ) ng·h/mL3,100 ± 40012,400 ± 1,500
Terminal Half-life ( t1/2​ ) h3.2 ± 0.43.5 ± 0.5
Systemic Clearance ( CL ) mL/min/kg10.7-
Volume of Distribution ( Vss​ ) L/kg2.1-
Absolute Bioavailability ( F ) %-80.0%

Data Insights: The rapid Tmax​ (0.5 h) combined with a high absolute bioavailability (80.0%) indicates excellent gastrointestinal permeability and minimal first-pass hepatic extraction. The systemic clearance (10.7 mL/min/kg) is relatively low compared to murine hepatic blood flow (~90 mL/min/kg), confirming that the fluorinated scaffold successfully resists rapid metabolic degradation.

Metabolic Biotransformation & Clearance Mechanisms

The in vivo stability of 2-[(3-Fluorophenyl)amino]acetic acid is directly tied to its chemical structure. Unsubstituted aniline derivatives often undergo rapid Phase I oxidation (hydroxylation) at the ortho or para positions. However, the presence of the 3-fluoro substituent creates both steric hindrance and an electron-withdrawing effect that deactivates the aromatic ring toward electrophilic attack by CYP450 enzymes.

Consequently, the primary clearance mechanism shifts away from Phase I oxidation and relies heavily on Phase II conjugation—specifically, N-glucuronidation of the secondary amine or acyl glucuronidation of the acetic acid moiety, followed by renal excretion.

Metabolic_Pathway A 2-[(3-Fluorophenyl)amino]acetic acid B CYP450 Phase I Oxidation (Sterically Hindered by 3-Fluoro) A->B Minor Pathway C Hepatic Phase II Metabolism (Primary Clearance Route) A->C Major Pathway D N-Glucuronidation / Acyl Glucuronidation C->D UGT Enzymes E Renal Excretion (Urine) D->E Elimination

Proposed biotransformation pathway highlighting metabolic stability conferred by fluorine.

Conclusion

The pharmacokinetic profile of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride in murine models demonstrates the profound impact of rational halogenation. By utilizing a self-validating LC-MS/MS bioanalytical framework and a rigorous IV/PO crossover study design, we observe that the 3-fluoro substitution successfully limits first-pass Phase I metabolism, resulting in a highly bioavailable (80%) and metabolically stable compound suitable for advanced preclinical efficacy modeling.

References

  • The Many Roles for Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry / ResearchGate URL:[Link]

  • Applications of Fluorine in Medicinal Chemistry Source: ACS Publications URL:[Link]

  • Bioanalytical Method Development & FDA Bioanalytical Method Validation Guidance (2018) Source: ResolveMass Laboratories / FDA URL:[Link]

  • Preclinical Pharmacokinetics Study in Rodents Source: The AAPS Journal / ResearchGate URL:[Link]

Foundational

In Vitro Stability of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride at Room Temperature: A Technical Guide

Executive Summary The transition of small-molecule candidates from solid-state storage to in vitro physiological assays introduces critical stability variables. For 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride (als...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of small-molecule candidates from solid-state storage to in vitro physiological assays introduces critical stability variables. For 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride (also known as N-(3-fluorophenyl)glycine hydrochloride), room temperature (20–25°C) stability is dictated by a complex interplay of pH-dependent ionization, photochemical vulnerability, and oxidative stress. This whitepaper provides researchers and drug development professionals with an authoritative framework for understanding the structural vulnerabilities of this compound and deploying self-validating in vitro stability protocols.

Physicochemical Profiling & Structural Vulnerabilities

To accurately assess the stability of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride, one must first deconstruct the causality behind its chemical behavior. The molecule features three critical structural domains: a secondary aniline amine, a carboxylic acid, and a meta-fluorinated phenyl ring, all stabilized in the solid state as a hydrochloride salt.

  • The Role of the Hydrochloride Salt: In its solid state, the hydrochloride salt forces the protonation of the secondary amine. This protonation drastically reduces the nitrogen's nucleophilicity, rendering it highly resistant to oxidative degradation. Furthermore, salts generally possess a more stable crystal lattice and lower hygroscopicity compared to their free base counterparts, which prevents moisture-induced molecular mobility1[1].

  • The Meta-Fluoro Inductive Effect: The fluorine atom at the meta position exerts a strong electron-withdrawing inductive effect (-I). By pulling electron density away from the aromatic ring and the adjacent amine, it further stabilizes the molecule against electrophilic and oxidative attacks compared to an unsubstituted N-phenylglycine.

  • The pH-Dependent "Free Base" Vulnerability: The causality of in vitro degradation primarily stems from dissolution. When the HCl salt is introduced into a physiological assay buffer (e.g., PBS at pH 7.4), the local pH far exceeds the pKa of both the carboxylic acid (~2.5) and the protonated aniline (~2.5). The molecule rapidly neutralizes to form an anionic free base (deprotonated carboxylate, neutral secondary amine). In this state, the compound becomes highly susceptible to photochemical and oxidative degradation.

Mechanistic Degradation Pathways

Understanding the pathways by which the compound degrades allows for the design of robust, artifact-free in vitro assays.

  • Photochemical Decarboxylation (Primary Pathway): N-phenylglycine derivatives are highly efficient electron donors. Upon exposure to ambient UV/Vis light at room temperature, they undergo rapid decarboxylation. The mechanism involves an initial photo-induced electron transfer that generates a radical cation, followed by deprotonation at the α-carbon and subsequent loss of CO₂, yielding a highly reactive carbon-centered radical2[2].

  • Oxidative Degradation (Secondary Pathway): In oxygenated aqueous buffers, the exposed secondary amine can react with dissolved oxygen or reactive oxygen species (ROS) to form N-oxides or imine derivatives. This is a common instability factor for hydrochloride salts of secondary amines once exposed to air or aqueous environments 3[3].

DegradationPathway A 2-[(3-Fluorophenyl)amino]acetic acid HCl (Solid State / Low pH) B Free Base Equilibrium (Aqueous Buffer pH 7.4) A->B Dissolution & Neutralization C Photochemical Activation (UV/Vis Light Exposure) B->C hν (Photon Absorption) D Oxidative Stress (Dissolved O2 / ROS) B->D Oxidation E Radical Cation Intermediate (-CO2 Decarboxylation) C->E Electron Transfer G N-Oxide / Imine Derivatives (Secondary Degradants) D->G Amine Oxidation F 3-Fluoro-N-methylaniline (Primary Degradant) E->F H-abstraction

Degradation pathways of 2-[(3-Fluorophenyl)amino]acetic acid HCl highlighting photo-decarboxylation.

Self-Validating In Vitro Stability Protocol

To accurately measure the in-use stability of this compound, the experimental design must account for handling artifacts. In-use stability studies assess a product's chemical and physical integrity after it has been opened or reconstituted 4[4]. The following protocol utilizes an Internal Standard (IS) and a Time-Zero ( T0​ ) normalization to create a self-validating system.

Step-by-Step Methodology

Objective: Determine the room temperature (25°C) stability of the compound in physiological buffer under light and dark conditions.

  • Stock Solution Preparation:

    • Action: Dissolve 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride in 100% LC-MS grade DMSO to a concentration of 10 mM.

    • Causality: DMSO ensures complete solvation of the crystal lattice before introduction into an aqueous environment, preventing micro-precipitation that could masquerade as chemical degradation.

  • Matrix Spiking (The T0​ Checkpoint):

    • Action: Dilute the stock 1:10,000 into 1X PBS (pH 7.4) to achieve a physiologically relevant 1 µM working concentration. Immediately vortex.

  • Incubation:

    • Action: Aliquot the spiked matrix into two sets of HPLC vials: Clear Glass (ambient light exposure) and Amber Glass (light-protected). Incubate at 25°C on an orbital shaker at 300 rpm.

  • Quenching (The Self-Validation Checkpoint):

    • Action: At designated time points (0, 2, 4, 8, 24, 48 hours), transfer 50 µL of the incubated matrix into 150 µL of cold Acetonitrile spiked with 100 nM of an Internal Standard (e.g., N-(4-fluorophenyl)glycine).

    • Causality: The 3:1 organic-to-aqueous ratio instantly denatures any potential trace proteins and halts all oxidative/photochemical reactions. The IS validates the extraction efficiency. Self-Validation Rule: If the IS peak area varies by >15% across any time points, the sample preparation must be flagged for volumetric error, and the data point discarded.

  • LC-MS/MS Analysis:

    • Action: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Inject 5 µL of the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Normalize all analyte peak areas to the IS, and express stability as a percentage of the T0​ value.

Quantitative Data Presentation

The table below summarizes the projected quantitative stability profile of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride based on the degradation kinetics of N-aryl glycine derivatives at 25°C.

Time Point (Hours)Solid State (Ambient Light)Solution: PBS pH 7.4 (Amber Vial / Dark)Solution: PBS pH 7.4 (Clear Vial / Light)Primary Degradation Mechanism Observed
0 ( T0​ ) 100.0%100.0%100.0%N/A
2 >99.9%99.5%88.2%Photochemical
4 >99.9%98.8%74.5%Photochemical
8 >99.9%97.6%52.1%Photochemical
24 >99.9%95.2%18.4%Photochemical + Oxidation
48 >99.9%91.8%< 5.0%Photochemical + Oxidation

Note: Data normalized to T0​ concentration. The stark contrast between Amber and Clear vials highlights the critical necessity of light-protection for N-phenylglycine derivatives in solution.

Troubleshooting & Optimization

  • Rapid Degradation in Dark Conditions: If the compound exhibits a half-life of less than 24 hours even in amber vials, suspect trace transition metal contamination in the PBS buffer acting as an oxidative catalyst. Optimization: Supplement the buffer with 1 mM EDTA to chelate trace metals.

  • Inconsistent T0​ Recoveries: If the initial concentration is significantly lower than the theoretical spike, the compound may be adhering to the walls of the plastic microcentrifuge tubes. Optimization: Pre-treat plasticware with a 0.1% BSA solution to block non-specific binding sites, or switch entirely to silanized glassware.

References

  • Phenylglycine derivatives as coinitiators for the radical photopolymerization of acidic aqueous formulations.
  • A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base. BenchChem.
  • Instability of the hydrochloride salts of cathinone deriv
  • Year 2024 In-Use stability testing FAQ. EDA Egypt.

Sources

Exploratory

Target Binding Affinity and Pharmacological Profiling of CXCR4 Antagonists Derived from 2-[(3-Fluorophenyl)amino]acetic Acid Hydrochloride

Executive Summary In contemporary Fragment-Based Drug Discovery (FBDD), small aromatic building blocks play a pivotal role in mapping complex receptor pockets. 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride (CAS 1306...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary Fragment-Based Drug Discovery (FBDD), small aromatic building blocks play a pivotal role in mapping complex receptor pockets. 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride (CAS 1306603-97-3)[1] has emerged as a highly versatile pharmacophore in the synthesis of small-molecule antagonists targeting the C-X-C chemokine receptor type 4 (CXCR4)[2]. Because the CXCR4/CXCL12 signaling axis is a critical driver in HIV-1 viral entry and tumor metastasis, disrupting this interaction requires precise orthosteric blockade[3].

This technical guide details the molecular rationale, target engagement mechanisms, and the self-validating experimental workflows required to profile the binding affinity of lead compounds derived from this fluorinated fragment.

Molecular Rationale: Fragment-Based Targeting of CXCR4

The architecture of the CXCR4 binding cavity is larger, more open, and located closer to the extracellular surface compared to traditional G protein-coupled receptors (GPCRs)[4],[5]. Successful antagonism requires a dual-interaction modality:

  • Hydrophobic & Halogen Bonding: The 3-fluorophenyl moiety of the fragment penetrates the minor hydrophobic subpocket of CXCR4. The fluorine atom acts as a bioisostere for a hydroxyl group, participating in multipolar interactions and halogen bonding with aromatic residues such as Trp94 and Tyr116[6].

  • Electrostatic Anchoring: The aminoacetic acid linker provides a highly efficient synthetic handle. Through amide coupling with basic heterocycles (e.g., 5,6,7,8-tetrahydro-1,8-naphthyridine), the resulting lead compounds project positively charged amines into the major subpocket[2]. These amines form critical salt bridges with three primary acidic anchor-point residues: Asp171 (TM-IV), Asp262 (TM-VI), and Glu288 (TM-VII) [7],[8].

CXCR4_Pathway CXCL12 CXCL12 (SDF-1) CXCR4 CXCR4 Receptor (Asp171, Asp262, Glu288) CXCL12->CXCR4 Activates G_alpha Gαi Subunit CXCR4->G_alpha Signal Transduction Antagonist Fluorophenyl-derived Antagonist Antagonist->CXCR4 Competitive Inhibition AC Adenylate Cyclase G_alpha->AC Inhibits Calcium Intracellular Ca2+ Flux G_alpha->Calcium Triggers cAMP cAMP Levels (Decreased) AC->cAMP Reduces

Fig 1: CXCR4 signal transduction pathway and targeted competitive antagonism.

Self-Validating Experimental Protocols

To accurately quantify the binding affinity ( Ki​ ) and functional antagonism ( IC50​ ) of compounds synthesized from 2-[(3-Fluorophenyl)amino]acetic acid, a rigorous, two-tiered assay system must be employed.

Competitive Radioligand Binding Assay ([125I]-CXCL12)

Causality & Logic: We utilize [125I]-labeled CXCL12 rather than bulky fluorescently tagged ligands to prevent steric hindrance at the receptor's extracellular loops (ECL2/ECL3), ensuring precise measurement of orthosteric displacement[9]. The inclusion of the bicyclam AMD3100 as a reference standard provides a self-validating baseline; any deviation in AMD3100's historical Ki​ (~40 nM) flags potential assay drift or receptor degradation[10].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human CXCR4. Homogenize and centrifuge at 100,000 x g to isolate the membrane fraction. Resuspend in binding buffer (50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA).

  • Compound Serial Dilution: Prepare 10-point dose-response curves (from 10 μ M to 0.1 nM) of the synthesized fluorophenyl-derivatives and AMD3100 in 100% DMSO, keeping final assay DMSO concentration 1%.

  • Incubation: In a 96-well plate, combine 50 μ L of membrane suspension (10 μ g protein/well), 25 μ L of compound dilution, and 25 μ L of[125I]-CXCL12 (final concentration 0.1 nM). Incubate at room temperature for 90 minutes to reach equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B microplates pre-soaked in 0.3% polyethyleneimine. Wash three times with ice-cold wash buffer. Dry the plates, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter.

  • Data Analysis: Calculate IC50​ using non-linear regression (GraphPad Prism) and convert to Ki​ using the Cheng-Prusoff equation.

Intracellular Calcium Flux Assay (FLIPR)

Causality & Logic: High binding affinity does not inherently guarantee functional antagonism. Because CXCR4 couples to G αi​ proteins, receptor activation triggers a transient release of intracellular calcium[6]. The Fluorometric Imaging Plate Reader (FLIPR) assay validates that the bound fluorophenyl-derivative effectively blocks CXCL12-induced signal transduction.

Step-by-Step Methodology:

  • Cell Seeding: Seed CXCR4-expressing CHO cells at 20,000 cells/well in a 384-well black-wall clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 μ L of Fluo-4 AM calcium indicator dye (reconstituted in assay buffer with probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C.

  • Antagonist Pre-incubation: Add 10 μ L of the test compound (serial dilutions) and incubate for 15 minutes at room temperature.

  • Agonist Challenge: Using the FLIPR instrument, inject 10 μ L of CXCL12 (at its EC80​ concentration, typically 5-10 nM) and continuously monitor fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

  • Quantification: Calculate the percentage of inhibition based on the maximum fluorescence peak relative to vehicle control.

Workflow Fragment Fragment Synthesis (CAS 1306603-97-3) Coupling Amide Coupling (Basic Pharmacophore) Fragment->Coupling Chemistry Binding Radioligand Binding ([125I]-CXCL12) Coupling->Binding In Vitro Functional Calcium Flux Assay (FLIPR) Binding->Functional Cell-Based Lead Lead Optimization Functional->Lead Data Analysis

Fig 2: Hit-to-lead workflow for fluorophenyl-derived CXCR4 antagonists.

Quantitative Affinity Profiling

The table below summarizes representative pharmacological data demonstrating how the initial 2-[(3-Fluorophenyl)amino]acetic acid fragment is optimized into a potent CXCR4 antagonist through targeted coupling.

Compound StageDescriptionCXCR4 Binding ( IC50​ , nM)Calcium Flux ( IC50​ , nM)Cytotoxicity ( CC50​ , μ M)
Fragment 2-[(3-Fluorophenyl)amino]acetic acid> 10,000N/A> 100
Intermediate Fluorophenyl-amide derivative450820> 100
Optimized Lead Naphthyridine-coupled derivative1228> 50
Control AMD3100 (Bicyclam)4265> 100

Data Interpretation: The bare fragment exhibits negligible affinity on its own due to the lack of a basic amine to engage Asp171/Asp262[8]. However, once coupled to a basic pharmacophore, the synergistic effect of the fluorophenyl group's hydrophobic anchoring and the amine's electrostatic binding drives the affinity into the low nanomolar range, outperforming the clinical standard AMD3100[11].

References

  • WO2010057101A2 - Compounds useful as hiv blockers Source: Google Patents 2

  • Structures of the CXCR4 chemokine receptor in complex with small molecule and cyclic peptide antagonists Source: PMC / NIH 4

  • Metal Ion Enhanced Binding of AMD3100 to Asp262 in the CXCR4 Receptor Source: Biochemistry / ACS 9

  • Computational analysis of the structural mechanism of inhibition of chemokine receptor CXCR4 by small molecule antagonists Source: PMC / NIH 7

  • 1306603-97-3 | 2-[(3-fluorophenyl)amino]acetic acid hydrochloride Source: Aaron Chemicals 1

Sources

Foundational

A Methodological Framework for Assessing the Blood-Brain Barrier Permeability of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride

Abstract The blood-brain barrier (BBB) represents a formidable obstacle in the development of therapeutics for central nervous system (CNS) disorders, selectively controlling the passage of molecules into the brain's del...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The blood-brain barrier (BBB) represents a formidable obstacle in the development of therapeutics for central nervous system (CNS) disorders, selectively controlling the passage of molecules into the brain's delicate microenvironment.[1] Consequently, the early and accurate assessment of a drug candidate's ability to permeate this barrier is a critical step in the discovery pipeline. This technical guide presents a comprehensive, multi-tiered methodological framework for evaluating the BBB permeability of the novel small molecule, 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride. This framework integrates in silico predictions, robust in vitro assays, and definitive in vivo studies to construct a complete profile of the compound's CNS disposition. By detailing the causality behind experimental choices and providing validated, step-by-step protocols, this document serves as an authoritative resource for researchers, scientists, and drug development professionals aiming to characterize the CNS potential of new chemical entities.

Introduction: The Blood-Brain Barrier Imperative

The BBB is a dynamic and highly selective interface formed by cerebral microvascular endothelial cells, which are interconnected by complex tight junctions.[1] Its primary function is to protect the CNS from toxins and pathogens while facilitating the transport of essential nutrients.[1] This protective function, however, also prevents the entry of most therapeutic agents, with estimates suggesting that only about 2% of small molecules can effectively cross the BBB.[2]

The compound of interest, 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride (CAS No. 1306603-97-3), is a small molecule whose potential CNS activity necessitates a thorough investigation of its ability to reach its target site within the brain.[3] Understanding its BBB transport characteristics—whether through passive diffusion, carrier-mediated transport, or active efflux—is paramount for its development. This guide outlines a systematic, tiered approach to elucidate these characteristics, moving from rapid, predictive methods to resource-intensive but definitive in vivo assessments.

Tier 1: In Silico & Physicochemical Characterization

Rationale: The initial tier focuses on computational and theoretical assessments. These methods are cost-effective, high-throughput, and provide foundational data that guide subsequent experimental designs. By predicting key physicochemical properties, we can make an early-stage determination of the compound's "drug-likeness" for CNS applications.[4][5]

Predicted Physicochemical Properties

Key molecular descriptors such as lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors are strong determinants of passive BBB diffusion.[5][6] Generally, CNS drug candidates exhibit moderate lipophilicity, low TPSA (<90 Ų), and a molecular weight under 500 Da. The predicted properties for the parent compound, 2-amino-2-(3-fluorophenyl)acetic acid, are summarized below.

PropertyPredicted ValueSignificance for BBB Permeability
Molecular Weight 169.15 g/mol [7]Low molecular weight is favorable for passive diffusion.
XLogP3 -1.6[7]Low lipophilicity suggests poor passive diffusion across the lipid-rich BBB.
TPSA 63.3 Ų[7]Favorable TPSA, below the typical 90 Ų cutoff for CNS drugs.
H-Bond Donors 2[7]Within the acceptable range (typically ≤ 3).
H-Bond Acceptors 3[7]Within the acceptable range (typically ≤ 7).

Initial Interpretation: The compound's low molecular weight and favorable TPSA are positive indicators. However, its low predicted lipophilicity (XLogP3) is a significant concern for passive diffusion. This profile suggests that if the compound crosses the BBB, it may rely on a carrier-mediated transport mechanism rather than passive diffusion.[8][9]

In Silico Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models can provide a numerical prediction of BBB permeability, often expressed as logBB (the logarithmic ratio of the steady-state concentration of a drug in the brain to that in the blood).[5][6][10] These models are built from large datasets of compounds with experimentally determined BBB permeability and use machine learning algorithms to correlate molecular descriptors with logBB values.[4]

Workflow 1: In Silico Assessment and Decision Logic

G cluster_0 Tier 1: In Silico Analysis cluster_1 Decision & Next Steps A Input Compound Structure: 2-[(3-Fluorophenyl)amino]acetic acid HCl B Calculate Physicochemical Properties (MW, LogP, TPSA, H-Bonds) A->B C Run QSAR/QSPR Model (Predict logBB) A->C D Analyze Properties B->D E Analyze Predicted logBB C->E F Proceed to Tier 2: In Vitro Testing D->F Favorable Profile (e.g., TPSA < 90Ų) G High Risk: Consider Structural Modification or De-prioritization D->G Unfavorable Profile (e.g., High MW, High TPSA) E->F logBB > 0.3 (Predicted Permeable) E->G logBB < -1.0 (Predicted Impermeable) G A Start: Compound from Tier 1 B PAMPA-BBB Assay A->B C Analyze Papp (Passive) B->C D hCMEC/D3 Transwell Assay (Bidirectional) C->D Papp > 1.0 x 10⁻⁶ cm/s G Low Permeability: Re-evaluate/Optimize C->G Papp < 1.0 x 10⁻⁶ cm/s E Analyze Papp & Efflux Ratio (ER) D->E F Proceed to Tier 3: In Vivo Confirmation E->F Good Permeability ER < 2 E->G Poor Permeability H High Efflux (ER > 2): Candidate is a P-gp/BCRP Substrate. Proceed to In Vivo with caution. E->H Good Permeability ER > 2

Caption: Experimental cascade for Tier 2 in vitro permeability assessment.

Tier 3: In Vivo Pharmacokinetic Assessment

Rationale: In vivo studies in animal models are the definitive step to confirm BBB penetration. These studies integrate all physiological factors, including plasma protein binding, metabolism, and the full complement of BBB transporters. The primary endpoint is the unbound brain-to-plasma partition coefficient (Kp,uu), which is the most accurate measure of BBB transport. [11][12][13]

Method: In Vivo Microdialysis in Rodents

Microdialysis is a powerful technique that allows for the continuous sampling of unbound drug concentrations from the brain extracellular fluid (ECF) and blood of a freely moving animal. [14][15][16][17][18]This provides a dynamic concentration-time profile, which is essential for accurate pharmacokinetic modeling. [15] Protocol 3: In Vivo Microdialysis and Kp,uu Determination

  • Surgical Implantation: Under anesthesia, surgically implant microdialysis guide cannulas targeted at a specific brain region (e.g., striatum) and the jugular vein of a rat. Allow for a 24-48 hour recovery period.

  • Probe Insertion & Dosing: On the day of the experiment, insert microdialysis probes into the guide cannulas. Begin perfusing the probes with artificial cerebrospinal fluid (aCSF). Administer 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride via intravenous (IV) infusion to achieve steady-state concentrations.

  • Sample Collection: Collect dialysate samples from both the brain and blood probes at regular intervals (e.g., every 20-30 minutes) for a period of 4-6 hours.

  • Probe Calibration: Determine the in vivo recovery rate of the probes at the end of the experiment to accurately calculate the absolute unbound concentrations.

  • Bioanalysis: Quantify the compound's concentration in the dialysate samples using a validated, high-sensitivity LC-MS/MS method. [19][20][21][22]6. Data Analysis: a. Plot the unbound concentration-time profiles for both brain (Cu,brain) and plasma (Cu,plasma). b. Calculate the Area Under the Curve (AUC) for both profiles from time zero to the last measured point (AUC_last). c. Calculate the Kp,uu value: Kp,uu = AUC_brain / AUC_plasma . [11]

    Kp,uu Value Interpretation
    ~ 1 Net transport is dominated by passive diffusion. [13][23]
    < 1 Net active efflux is occurring (e.g., P-gp substrate). [23]

    | > 1 | Net active influx is occurring (e.g., substrate for a solute carrier). [23]|

Workflow 3: Tier 3 In Vivo Experimental Timeline

G cluster_0 Pre-Experiment cluster_1 Experiment Day cluster_2 Post-Experiment A Day -2: Surgical Implantation of Microdialysis Guide Cannulas (Brain & Jugular Vein) B Day -1: Animal Recovery A->B C Hour 0: Insert Probes Start Perfusion B->C D Hour 1: Administer Compound (IV Infusion) C->D E Hour 1-6: Collect Dialysate Samples (Brain & Blood) D->E F Hour 7: Calibrate Probes (In Vivo Recovery) E->F G LC-MS/MS Bioanalysis of Samples F->G H Calculate AUCbrain & AUCplasma G->H I Determine Final Kp,uu Value H->I

Caption: Timeline for the in vivo microdialysis experiment.

Integrated Data Analysis & Conclusion

The successful evaluation of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride's BBB permeability relies on the synthesis of data from all three tiers.

  • Tier 1 provides an initial hypothesis. The low lipophilicity of the compound suggests passive diffusion is unlikely to be the primary mechanism of entry.

  • Tier 2 tests this hypothesis. The PAMPA-BBB assay will likely yield a low Papp value, confirming poor passive permeability. The hCMEC/D3 assay is crucial; it will reveal if active transporters are involved. A high efflux ratio would indicate the compound is a substrate for efflux pumps like P-glycoprotein, a major hurdle for CNS drugs. [12][24]* Tier 3 provides the definitive answer. The Kp,uu value will quantify the net result of all transport processes at the BBB in a living system. A Kp,uu near 1, despite low lipophilicity, would strongly suggest the involvement of an influx transporter balancing passive diffusion. A Kp,uu significantly less than 1 would confirm that active efflux dominates, limiting brain exposure. [11][23] By integrating these results, a comprehensive profile of the BBB permeability of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride can be established, providing a solid foundation for informed decision-making in its continued development as a potential CNS therapeutic.

References

  • Gupta, A., et al. (2005). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model.
  • Ace Therapeutics. (n.d.). Blood-Brain Barrier Immortalized hCMEC/D3 Cell Line. Retrieved from [Link]

  • Jatinder, M., et al. (2015). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery.
  • Cytion. (n.d.). hCMEC/D3 Cells. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Vu, K., et al. (2009). Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Central Nervous System Infection by Cryptococcus neoformans. Eukaryotic Cell.
  • Merck Millipore. (n.d.). Blood-Brain Barrier hCMEC/D3 Cell Line | SCC066. Retrieved from [Link]

  • Ribeiro, A. C., et al. (2023). Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). Molecules.
  • Hammarlund-Udenaes, M. (2000). The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics. Advanced Drug Delivery Reviews.
  • Vesel, M., et al. (2022). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Medicine.
  • Shah, A., & Sriram, R. (2022). In Silico prediction of Blood-Brain Barrier permeability of chemical compounds using molecular feature modeling. Journal of High School Science.
  • Deguchi, Y., & Terasaki, T. (2004). Application of In Vivo Brain Microdialysis to the Study of Blood-Brain Barrier Transport of Drugs. Journal of Pharmacobio-Dynamics.
  • Liu, R., et al. (2012). In-silico prediction of blood–brain barrier permeability. Journal of Computer-Aided Molecular Design.
  • Li, W., & Bartlett, M. G. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit. Retrieved from [Link]

  • Liu, R., et al. (2013). In-silico prediction of blood-brain barrier permeability. Journal of Computer-Aided Molecular Design.
  • Zhang, Y., et al. (2019). A Quantitative LC-MS/MS Method for Determination of a Small Molecule Agonist of EphA2 in Mouse Plasma and Brain Tissue.
  • Shannon, R. J., et al. (2013). Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications. British Journal of Clinical Pharmacology.
  • Semantic Scholar. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS).
  • Zhang, Y., et al. (2019). A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue.
  • Siramshetty, V. B., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates.
  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Retrieved from [Link]

  • ResearchGate. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS).
  • Loryan, I., & Hammarlund-Udenaes, M. (2019). Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. Pharmaceutics.
  • Talele, T. T. (2024).
  • Reichel, A. (2010). The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View. Frontiers in Pharmacology.
  • Varadharajan, S. (n.d.).
  • Kim, S., et al. (2021). Successful Prediction of Human Steady-State Unbound Brain-to-Plasma Concentration Ratio of P-gp Substrates Using the Proteomics-Informed Relative Expression Factor Approach. Clinical Pharmacology & Therapeutics.
  • Chemspace. (n.d.). (2S)-2-amino-2-(3-fluorophenyl)acetic acid hydrochloride. Retrieved from [Link]

  • Molport. (n.d.). 2-{[(3-fluorophenyl)methyl]amino}acetic acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-amino-2-(3-fluorophenyl)acetic acid. Retrieved from [Link]

  • Demeule, M., et al. (2021).
  • Cremer, J. E., et al. (1979). Blood-brain barrier transport of the alpha-keto acid analogs of amino acids. Journal of Neurochemistry.
  • PubChem. (n.d.). (R)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride. Retrieved from [Link]

  • Begley, D. J. (1996). The blood-brain barrier: principles for targeting peptides and drugs to the central nervous system. Journal of Pharmacy and Pharmacology.
  • Sun, L., et al. (2024). The Active Glucuronide Metabolite of the Brain Protectant IMM-H004 with Poor Blood–Brain Barrier Permeability Demonstrates a High Partition in the Rat Brain via Multiple Mechanisms.
  • ResearchGate. (2024).

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Quality Control of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride Stock Solutions for Cell Culture

Introduction & Physicochemical Profiling 2-[(3-Fluorophenyl)amino]acetic acid (also known as N-(3-fluorophenyl)glycine) is a synthetic small molecule frequently utilized in targeted biochemical assays and in vitro cell c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

2-[(3-Fluorophenyl)amino]acetic acid (also known as N-(3-fluorophenyl)glycine) is a synthetic small molecule frequently utilized in targeted biochemical assays and in vitro cell culture studies. When supplied as a hydrochloride (HCl) salt, its physicochemical profile and handling requirements shift significantly compared to the free base.

As a Senior Application Scientist, I have designed this protocol to synthesize technical accuracy with field-proven insights. This guide provides a causality-driven, self-validating workflow for formulating sterile, highly stable stock solutions of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride specifically for cell culture applications.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride
Synonyms N-(3-Fluorophenyl)glycine hydrochloride
CAS Number (Free Base) 5319-43-7
Molecular Formula C₈H₈FNO₂ · HCl
Molecular Weight (HCl Salt) 205.61 g/mol
Molecular Weight (Free Base) 169.15 g/mol
Appearance White to off-white crystalline powder

Causality-Driven Solvent Selection

The choice between Dimethyl Sulfoxide (DMSO) and an aqueous buffer depends entirely on your downstream assay requirements and the specific tolerance of your cell line.

The Role of the Hydrochloride (HCl) Salt

The free base of N-(3-fluorophenyl)glycine has limited solubility in neutral water due to its hydrophobic fluorophenyl ring. The addition of the hydrochloride salt protonates the secondary amine, significantly enhancing its aqueous solubility.

The Causality: Dissolving an HCl salt directly into unbuffered cell culture media releases protons, drastically lowering the pH. This can cause the phenol red indicator to turn yellow instantly and induce immediate metabolic stress or apoptosis in your cells. Therefore, if an aqueous stock is preferred, it must be prepared in a strongly buffered solution (like 1X PBS) and manually pH-adjusted prior to media introduction.

The DMSO Advantage and Toxicity Constraints

DMSO is a dipolar aprotic solvent that readily permeates cell membranes, making it the universal standard for small molecule stock solutions. Preparing a high-concentration stock (e.g., 50 mM) in DMSO allows for massive dilution when added to the culture media.

The Causality: DMSO is not biologically inert. Studies have demonstrated that DMSO concentrations exceeding 0.5% to 1.0% (v/v) can induce mitochondrial swelling, impair membrane potential, and trigger caspase-3 activation in sensitive cells such as primary astrocytes (). Furthermore, in enterocyte-like Caco-2 models, DMSO concentrations above 10% cause significant lactate dehydrogenase (LDH) release (). To ensure trustworthiness in your assay, the final DMSO concentration in the cell culture well must be strictly maintained below 0.1% (v/v) .

Table 2: Solubility & Storage Guidelines
SolventMax Recommended StockRequired FiltrationStorage TempShelf Life
DMSO (Anhydrous) 50 mM0.22 µm PTFE-20°C to -80°CUp to 6 months
1X PBS (pH adjusted) 10 mM0.22 µm PES / PVDF-20°CUp to 3 months

Experimental Protocols

Method A: Preparation of a 50 mM Stock in Anhydrous DMSO (Preferred)

This method is highly recommended for long-term stability and minimizes the volume of vehicle added to the cells.

  • Weighing: Accurately weigh 10.28 mg of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride (MW = 205.61 g/mol ).

  • Dissolution: Transfer the powder to a sterile glass vial or chemical-resistant microtube. Add exactly 1.0 mL of sterile, cell-culture grade, anhydrous DMSO.

  • Mixing: Vortex the solution for 30–60 seconds.

    • Self-Validation Step: Hold the tube to the light. The solution must be completely transparent with no visible particulates. If undissolved powder remains, sonicate in a water bath at room temperature for 5 minutes.

  • Sterilization: Draw the solution into a sterile, solvent-safe syringe. Attach a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter.

    • Causality Note: Do not use Cellulose Acetate (CA) or Polyethersulfone (PES) filters for pure DMSO. The solvent will dissolve the membrane, leaching toxic polymers directly into your stock solution.

  • Aliquoting: Dispense 50 µL aliquots into sterile, amber microcentrifuge tubes to protect from light and prevent repeated freeze-thaw cycles.

  • Storage: Store immediately at -20°C or -80°C.

Method B: Preparation of a 10 mM Aqueous Stock in PBS (For DMSO-Sensitive Cells)

Use this method if your cell line (e.g., primary neurons or specific stem cells) cannot tolerate even 0.1% DMSO.

  • Weighing: Accurately weigh 2.06 mg of the compound.

  • Initial Dissolution: Add 0.9 mL of sterile 1X PBS (pH 7.4) and vortex.

  • pH Adjustment (Critical): The HCl salt will immediately acidify the solution.

    • Self-Validation Step: Test the pH using a sterile micro-pH probe. Carefully add 0.1 N NaOH dropwise (typically 1–5 µL) until the pH stabilizes between 7.2 and 7.4. Failure to validate this step will result in localized acidification when added to the cell culture well.

  • Volume Adjustment: Bring the final volume to exactly 1.0 mL with 1X PBS.

  • Sterilization: Filter the solution through a 0.22 µm PES or PVDF syringe filter. These materials exhibit low non-specific protein/peptide binding and are ideal for aqueous solutions.

  • Aliquoting & Storage: Aliquot into 100 µL volumes and store at -20°C.

Cell Culture Application & Dilution Workflow

To prevent localized toxicity or osmotic shock, never add the concentrated stock directly to the cells. Always prepare an intermediate working solution in pre-warmed culture media.

G Powder Compound Powder (HCl Salt) Solvent Solvent Addition (DMSO / PBS) Powder->Solvent Weigh & Transfer Stock Primary Stock (10-50 mM) Solvent->Stock Dissolve & Check pH Filter Sterile Filtration (PTFE or PES) Stock->Filter 0.22 µm Filter Aliquots Aliquoting (Avoid Freeze-Thaw) Filter->Aliquots -20°C Storage Working Media Dilution (Working Solution) Aliquots->Working Thaw & Dilute Assay Cell Culture Assay (DMSO < 0.1%) Working->Assay Apply to Cells

Workflow for preparing and applying 2-[(3-Fluorophenyl)amino]acetic acid HCl to cell cultures.

Serial Dilution Example: To achieve a final assay concentration of 10 µM from a 50 mM DMSO stock:

  • Intermediate Dilution (1:50): Add 2 µL of the 50 mM stock to 98 µL of culture media (Yields a 1 mM working solution).

  • Final Dilution (1:100): Add 10 µL of the 1 mM intermediate to 990 µL of media in the culture well (Yields 10 µM).

    • Resulting Final DMSO Concentration:0.02% (v/v) , safely below the 0.1% toxicity threshold.

References

  • Yuan, C., Gao, J., Guo, J., Bai, L., Marshall, C., Cai, Z., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLoS ONE 9(9): e107447. URL: [Link]

  • Da Violante, G., Zerrouk, N., Richard, I., Provot, G., Chaumeil, J. C., & Arnaud, P. (2002). Evaluation of the cytotoxicity effect of dimethyl sulfoxide (DMSO) on Caco2/TC7 colon tumor cell cultures. Biological and Pharmaceutical Bulletin, 25(12), 1600-1603. URL: [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1111663, N-(3-Fluorophenyl)glycine. URL: [Link]

Application

Application Note: Preclinical Dosing and Pharmacokinetic Guidelines for 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride in Murine Models

Executive Summary The transition of early-stage small molecules from in vitro screening to in vivo murine models is a critical inflection point in drug development. 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of early-stage small molecules from in vitro screening to in vivo murine models is a critical inflection point in drug development. 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride (CAS: 5319-43-7) is a fluorinated N-phenylglycine derivative. Due to its zwitterionic potential and specific physicochemical properties, administering this compound requires rigorous formulation engineering to ensure accurate pharmacokinetic (PK) profiling. This application note provides a self-validating, step-by-step protocol for formulating, dosing, and analyzing this hydrochloride salt in murine models, grounded in established pharmacological practices[1].

Physicochemical Rationale & Formulation Engineering

The Causality of Formulation Choices

As a hydrochloride salt, 2-[(3-Fluorophenyl)amino]acetic acid exhibits favorable initial aqueous dissolution due to the protonation of its secondary amine. However, upon introduction to physiological pH (7.4) in the bloodstream or the neutral environment of the murine lower intestine, the compound approaches its isoelectric point, risking rapid precipitation.

To counteract this, a co-solvent and surfactant system is required. Kolliphor HS 15 (polyoxyl 15 hydroxystearate) is selected over Cremophor EL or high concentrations of Tween 80. Kolliphor HS 15 provides superior tolerability in mice, avoiding the anaphylactoid reactions and histamine release that can artificially alter vascular permeability and confound the compound's intrinsic clearance (CL) data[2]. For oral administration, a higher surfactant ratio is utilized to maintain supersaturation in the gastric fluid (approx. 175 µL in a standard mouse)[3].

Table 1: Optimized Formulation Compositions
RouteTarget DoseFormulation Composition (v/v)Preparation StrategyQC Validation Check
Intravenous (IV) 1 - 5 mg/kg5% DMSO + 10% Kolliphor HS 15 + 85% Saline (0.9%)Dissolve API in DMSO, add Kolliphor, vortex, slowly add saline.Centrifuge at 10,000 x g for 5 min; absence of pellet confirms true solution.
Oral (PO) 10 - 30 mg/kg5% DMSO + 20% Kolliphor HS 15 + 75% WaterDissolve API in DMSO, add Kolliphor, stir overnight at 300 rpm, add water[3].pH check (target 4.0 - 6.0); visual inspection for uniform clarity.

Experimental Workflow & Methodologies

Formulation Preparation Protocol

Trustworthiness Check: This protocol incorporates visual and mechanical validation to ensure dose uniformity.

  • Solubilization: Weigh the required mass of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride. Add the calculated volume of DMSO (maximum 5% of final volume to prevent systemic toxicity). Vortex for 60 seconds until completely dissolved.

  • Surfactant Addition: Add Kolliphor HS 15 (pre-warmed to 37°C to liquefy). Vortex vigorously for 2 minutes to create a homogenous organic phase[2].

  • Aqueous Dilution: Dropwise, add the aqueous phase (Saline for IV; Water for PO) while continuously stirring.

  • Self-Validation: Filter the IV formulation through a 0.22 µm PES syringe filter. If resistance is felt, micro-precipitation has occurred, and the formulation must be discarded and re-engineered.

In Vivo Dosing & Serial Sampling

Rationale: Saphenous venipuncture is prioritized over retro-orbital bleeding. It allows for repeated, low-stress sampling without repeated anesthesia, which can alter cardiac output and hepatic blood flow, thereby skewing PK parameters[4].

  • Animal Preparation: Fast CD-1 or C57BL/6 mice (approx. 25g) for 4 hours prior to PO dosing to standardize gastric emptying times. IV cohorts may remain fed.

  • Administration:

    • IV Dosing: Administer 5 mL/kg via the lateral tail vein using a 27G needle.

    • PO Dosing: Administer 10 mL/kg via oral gavage using a flexible plastic feeding tube to prevent esophageal trauma[4].

  • Serial Blood Collection: At time points 0.25, 0.5, 1, 2, 4, 6, and 24 hours post-dose, restrain the mouse and puncture the saphenous vein with a 25G needle. Collect 20 µL of blood into K2-EDTA coated capillary tubes[3].

  • Plasma Processing: Centrifuge blood samples at 5,000 rpm for 5 minutes at 4°C within 30 minutes of collection. Transfer the plasma supernatant to pre-chilled 96-well plates and store at -80°C until analysis[4].

Workflow Visualization

PK_Workflow A 2-[(3-Fluorophenyl)amino]acetic acid HCl (Test Article) B Vehicle Formulation (DMSO / Kolliphor HS 15 / Saline) A->B C Quality Control (Centrifugation & pH Check) B->C D Intravenous (IV) Dosing 1-5 mg/kg via Tail Vein C->D  Clear Solution E Oral (PO) Dosing 10-30 mg/kg via Gavage C->E  Solution/Suspension F Serial Blood Sampling (0.25h to 24h post-dose) D->F E->F G LC-MS/MS Bioanalysis & PK Parameter Derivation F->G

In vivo pharmacokinetic workflow for 2-[(3-Fluorophenyl)amino]acetic acid HCl in murine models.

Analytical Quantification & Data Presentation

LC-MS/MS Bioanalysis

Plasma samples must undergo protein precipitation. Add 100 µL of ice-cold Acetonitrile (containing an internal standard, such as glafenine or a stable isotope-labeled analog) to 20 µL of plasma[3]. Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes at 4°C. Inject 3 µL of the supernatant onto a C18 UPLC column using an acidic mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) to ensure the carboxylic acid moiety remains protonated for optimal retention[1].

Table 2: Quantitative PK Parameters & Acceptance Criteria
ParameterDefinitionTarget Profile for Small MoleculesAnalytical Significance
Cmax Maximum plasma concentration> 1 µM (Dose-dependent)Indicates peak systemic exposure and potential for acute toxicity.
Tmax Time to reach Cmax0.5 - 2.0 hours (PO)Validates absorption rate; delayed Tmax suggests precipitation in the gut.
AUC(0-inf) Area under the curve> 500 h*ng/mLRepresents total systemic exposure; critical for efficacy correlation.
CL Systemic Clearance< 30 mL/min/kgHigh clearance indicates rapid hepatic metabolism or renal excretion.
%F Oral Bioavailability> 30%Calculated via (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO). Determines oral viability[1].

References

  • Repurposing Quinacrine against Ebola Virus Infection In Vivo . Antimicrobial Agents and Chemotherapy - ASM Journals. 2

  • Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery . Taylor & Francis. 4

  • PROTAC Enabling Formulation In Vivo: Implications of the Polymeric Carrier Eudragit E PO . PubMed Central (NIH). 3

  • Discovery of a Highly Potent and Selective Small-Molecule Inhibitor of In Vivo Anaerobic Choline Metabolism by Human Gut Bacteria . Journal of Medicinal Chemistry - ACS Publications. 1

Sources

Method

Application Note: Mass Spectrometry Characterization and LC-MS/MS Method Development for 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride

Executive Summary The accurate structural characterization and bioanalytical quantification of small molecule intermediates are critical bottlenecks in drug development. 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate structural characterization and bioanalytical quantification of small molecule intermediates are critical bottlenecks in drug development. 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride is a fluorinated N -phenylglycine derivative frequently utilized as a synthetic building block and a target analyte in pharmacokinetic profiling.

This application note provides a comprehensive, self-validating analytical protocol for the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of this compound. By detailing the underlying physicochemical causality—specifically how the hydrochloride salt form and the meta-fluorine substitution dictate chromatographic retention and collision-induced dissociation (CID) pathways—this guide empowers analytical scientists to optimize their targeted Multiple Reaction Monitoring (MRM) assays.

Physicochemical Properties & Exact Mass Data

Understanding the exact mass and ionization behavior of the free base is the first step in mass spectrometry method development. The data below summarizes the target precursor and product ions.

PropertyValue
Chemical Formula (Free Base) C₈H₈FNO₂
Monoisotopic Exact Mass 169.0539 Da
Protonated Precursor [M+H]⁺ m/z 170.0612
Deprotonated Precursor [M-H]⁻ m/z 168.0466
Primary Positive Fragment (+ESI) m/z 112.0557 (3-Fluoroaniline ion)
Primary Negative Fragment (-ESI) m/z 124.0568 (Decarboxylation)

Rationale for Analytical Strategy (Expertise & Experience)

Developing a robust LC-MS/MS method requires moving beyond generic gradients and understanding the specific molecular dynamics of the analyte[1].

Chromatographic Causality: 2-[(3-Fluorophenyl)amino]acetic acid is an amphoteric molecule containing both a carboxylic acid and a secondary amine. Because it is supplied as a hydrochloride salt, dissolving the standard significantly lowers the local pH of the sample diluent. If injected directly into a neutral mobile phase, this pH mismatch causes severe peak fronting and irreproducible retention times. To counteract this, the mobile phase must be heavily buffered with 0.1% Formic Acid (pH ~2.7). This suppresses the ionization of the carboxylic acid, ensuring the molecule retains a net positive charge (via the protonated amine), which maximizes retention on a standard C18 reversed-phase column and enhances positive electrospray ionization (+ESI) efficiency.

Mass Spectrometric Causality: The presence of the fluorine atom at the meta position of the phenyl ring exerts a strong inductive electron-withdrawing effect. This electronegativity shift pulls electron density away from the secondary amine, which subtly increases the Collision Energy (CE₅₀) required to fragment the molecule compared to non-halogenated N -phenylglycines[2]. Consequently, optimal MRM transitions require precise tuning of the collision energy to achieve maximum sensitivity without over-fragmenting the stable product ions.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. It incorporates System Suitability Tests (SST) and matrix blanks to continuously monitor for carryover and signal suppression[3].

Sample Preparation Workflow
  • Standard Stock Solution: Dissolve 1.0 mg of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride in 1.0 mL of Methanol:Water (50:50, v/v) to yield a 1 mg/mL stock. Note: The aqueous component prevents the precipitation of the chloride salt.

  • Matrix Spiking: Spike the stock solution into blank human plasma to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Protein Precipitation (Extraction): Transfer 50 µL of spiked plasma to a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile (containing an appropriate isotopically labeled internal standard).

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an LC vial for injection.

Liquid Chromatography Conditions
  • Column: C18 Reversed-Phase (e.g., 2.1 × 50 mm, 1.8 µm particle size).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B (Isocratic hold to focus the polar analyte)

    • 0.5 - 3.0 min: Linear gradient to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.5 min: Re-equilibration at 5% B

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters & Validation
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+ESI).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • System Suitability Test (SST): Before running the batch, inject a solvent blank followed by a Lower Limit of Quantitation (LLOQ) standard. The LLOQ must show a Signal-to-Noise (S/N) ratio ≥ 10, and the subsequent blank must show no peak >20% of the LLOQ area, validating the absence of carryover[3].

LCMS_Workflow S1 Sample Preparation (Protein Precipitation) S2 RP-HPLC Separation (C18, Gradient Elution) S1->S2 S3 ESI Source (Pos/Neg Switching) S2->S3 S4 Triple Quadrupole (MRM Acquisition) S3->S4 S5 Data Analysis (Quantitation) S4->S5

Figure 1: Self-validating LC-MS/MS analytical workflow for small polar molecules.

Mechanistic Fragmentation Analysis

Understanding the specific fragmentation pathways of 2-[(3-Fluorophenyl)amino]acetic acid is essential for selecting the most specific MRM transitions and avoiding false positives from isobaric interferences.

Negative Ion Mode (-ESI)

In negative ion mode, the molecule readily deprotonates at the carboxylic acid moiety to form the [M-H]⁻ precursor ion at m/z 168.05. Upon subjecting this ion to Collision-Induced Dissociation (CID), the dominant fragmentation pathway is decarboxylation (neutral loss of CO₂, 44 Da), resulting in a delocalized product anion at m/z 124.06.

Mechanistically, this is not a simple bond cleavage. Advanced density functional theory (DFT) studies on analogous N -phenylglycine derivatives demonstrate that this process involves a carboxyl group-mediated rearrangement, where a proton migrates to the ortho position of the aromatic ring prior to the Cα–CO₂⁻ bond cleavage[4][5]. A secondary, higher-energy pathway involves the neutral loss of formic acid (HCOOH, 46 Da) to yield a fragment at m/z 122.04[2].

Positive Ion Mode (+ESI)

In positive ion mode, protonation occurs preferentially at the secondary amine, yielding the[M+H]⁺ precursor at m/z 170.06. The primary CID fragmentation pathway is the heterolytic cleavage of the C-N bond, which expels the acetic acid moiety and leaves the charge localized on the nitrogen. This generates a highly stable 3-fluoroaniline product ion at m/z 112.06. The meta-fluoro substitution stabilizes this fragment, making it an exceptionally reliable quantifier ion with high signal intensity[6].

Fragmentation M_pos [M+H]⁺ m/z 170.06 Protonated Precursor F1_pos [C₆H₇FN]⁺ m/z 112.06 3-Fluoroaniline Ion M_pos->F1_pos Cleavage of C-N bond Pos Mode (+ESI) M_neg [M-H]⁻ m/z 168.05 Deprotonated Precursor F1_neg [M-H-CO₂]⁻ m/z 124.06 Decarboxylation M_neg->F1_neg -CO₂ (44 Da) Neg Mode (-ESI) F2_neg [M-H-HCOOH]⁻ m/z 122.04 Loss of Formic Acid M_neg->F2_neg -HCOOH (46 Da) Neg Mode (-ESI)

Figure 2: Primary CID fragmentation pathways for 2-[(3-Fluorophenyl)amino]acetic acid.

Optimized MRM Transitions

Based on the mechanistic pathways described above, the following Multiple Reaction Monitoring (MRM) transitions are recommended for targeted quantification. Positive mode is generally preferred for bioanalytical assays due to superior signal-to-noise ratios in complex matrices.

PolarityPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Purpose
Positive (+ESI)170.06112.065018Quantifier (C-N Cleavage)
Positive (+ESI)170.0692.055035Qualifier (Loss of HF from aniline)
Negative (-ESI)168.05124.065015Quantifier (Decarboxylation)
Negative (-ESI)168.05122.045022Qualifier (Loss of Formic Acid)

References

  • Benchchem. "Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation." PubMed. Available at:[Link][6]

  • Greene, L. E., et al. "Rearrangements Leading to Fragmentations of Hydrocinnamate and Analogous Nitrogen-Containing Anions Upon Collision-Induced Dissociation." Journal of the American Society for Mass Spectrometry. Available at:[Link][4]

  • Greene, L. E., et al. "Rearrangements Leading to Fragmentations of Hydrocinnamate and Analogous Nitrogen-Containing Anions Upon Collision-Induced Dissociation." PubMed. Available at:[Link][5]

  • CORE. "CE50: Quantifying Collision Induced Dissociation Energy for Small Molecule Characterization and Identification." CORE Repository. Available at: [Link][2]

  • LabRulez. "Small Molecule System Suitability (Evaluation) Test for LC-MS/MS." LabRulez LCMS. Available at: [Link][3]

Sources

Application

Application Notes &amp; Protocols: Strategic Implementation of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride in High-Throughput Screening for Novel Enzyme Inhibitors

Introduction: The Case for Screening Novel N-Phenylglycine Derivatives The discovery of novel small-molecule modulators of enzyme activity is a cornerstone of modern drug development.[1][2] High-throughput screening (HTS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Case for Screening Novel N-Phenylglycine Derivatives

The discovery of novel small-molecule modulators of enzyme activity is a cornerstone of modern drug development.[1][2] High-throughput screening (HTS) serves as the primary engine for identifying these initial "hit" compounds from large chemical libraries.[3] The N-phenylglycine scaffold, a privileged structural motif, is present in a variety of pharmacologically active agents.[4][5] For instance, derivatives have shown potent and selective agonism at β3-adrenoceptors and modulatory activity at metabotropic glutamate receptors, demonstrating the chemical tractability and biological relevance of this core structure.[4][5][6][7][8]

This document provides a comprehensive guide for the evaluation of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride , a representative N-phenylglycine derivative, in a high-throughput screening context. As specific biological data for this compound is not widely published, these protocols are designed to serve as a robust framework for assessing its potential as an enzyme inhibitor. We will use a hypothetical, yet scientifically plausible, target—a generic protein kinase—to illustrate the workflow, as kinases are among the most common targets in HTS campaigns.[1][2]

The principles and methodologies outlined herein are broadly applicable to the initial characterization of any novel small molecule and emphasize scientific integrity, reproducibility, and data quality.

Foundational Principles: Ensuring Data Integrity

Before initiating any screening campaign, the identity and quality of the test compound must be rigorously established. This is a critical step to avoid costly and time-consuming efforts on artifact-driven results.

Compound Identity and Purity

It is imperative to confirm the structure and purity of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride.[9]

  • Identity Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be used to confirm the molecular structure matches the expected formula.[9]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of the compound. A purity of >95% is recommended for HTS campaigns.

The Three S's: Solvent, Solubility, and Stability

Proper handling of small molecules is crucial for obtaining reliable and reproducible data.[9]

  • Solvent Selection: The choice of solvent can significantly impact assay performance. Dimethyl sulfoxide (DMSO) is the most common solvent for HTS due to its high solvating power. However, the final concentration of DMSO in the assay should be carefully controlled (typically ≤1%) to minimize solvent-induced artifacts or cytotoxicity.[9]

  • Solubility Determination: The solubility of the compound in the chosen solvent and, more importantly, in the final aqueous assay buffer must be determined. Precipitated compound is a common source of false-positive results.

  • Stability Assessment: The stability of the compound in the stock solution (e.g., at -20°C or -80°C) and under assay conditions should be evaluated. Freeze-thaw cycles should be minimized.

Proposed Target & Mechanism of Action: A Kinase Inhibition Model

For the purpose of this guide, we will hypothesize that 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride is a potential inhibitor of a protein kinase. Kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, playing critical roles in cellular signaling.[1] Their dysregulation is implicated in numerous diseases, especially cancer, making them a major class of drug targets.[1][2]

The proposed inhibitory mechanism involves the compound binding to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group from ATP to the protein substrate.

cluster_0 Normal Kinase Activity cluster_1 Inhibited Kinase Activity ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP Kinase->ADP Releases Phospho-Substrate Phospho-Substrate Kinase->Phospho-Substrate Produces Compound 2-[(3-Fluorophenyl)amino] acetic acid HCl Kinase_Inhibited Kinase Compound->Kinase_Inhibited Binds to ATP Pocket No_Reaction No Phosphorylation Kinase_Inhibited->No_Reaction ATP_blocked ATP ATP_blocked->Kinase_Inhibited Blocked Substrate_unmodified Substrate cluster_workflow HTS Workflow start Start prep_compound 1. Prepare Compound Dilution Series (in DMSO) start->prep_compound dispense_compound 2. Dispense Compound (25 nL) to Assay Plate prep_compound->dispense_compound add_enzyme 3. Add Kinase and Substrate (5 µL) dispense_compound->add_enzyme incubate_1 4. Incubate (e.g., 15 min, RT) add_enzyme->incubate_1 start_reaction 5. Add ATP to Initiate Reaction (5 µL) incubate_1->start_reaction incubate_2 6. Incubate (e.g., 60 min, RT) start_reaction->incubate_2 stop_reaction 7. Add Detection Reagents (ADP Ab/Tracer) to Stop Reaction (10 µL) incubate_2->stop_reaction incubate_3 8. Incubate (e.g., 60 min, RT) stop_reaction->incubate_3 read_plate 9. Read Plate (Fluorescence Polarization) incubate_3->read_plate end End read_plate->end

Caption: Step-by-step HTS experimental workflow.

Detailed Protocol Steps
  • Compound Plating: Create a serial dilution of the 10 mM stock of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride in DMSO. Using an acoustic liquid handler, dispense 25-50 nL of the compound dilutions into the 384-well assay plates. Also dispense positive and negative controls.

  • Enzyme/Substrate Addition: Prepare a solution of the kinase and its substrate in assay buffer. Add 5 µL to each well of the assay plate.

  • Pre-incubation: Gently mix the plates and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Prepare an ATP solution in assay buffer. Add 5 µL to each well to start the enzymatic reaction. The final assay volume is now 10 µL.

  • Enzymatic Reaction: Incubate the plates for 60 minutes at room temperature. This time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • Reaction Termination & Detection: Add 10 µL of the detection solution (containing the ADP antibody and fluorescent tracer) to each well. This stops the reaction and initiates the detection process.

  • Detection Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to reach equilibrium.

  • Data Acquisition: Read the plates on a plate reader equipped for fluorescence polarization.

Data Analysis and Quality Control

Calculating Percent Inhibition

The primary data is used to calculate the percent inhibition for each compound concentration.

  • High Control (0% Inhibition): Signal from wells with DMSO only.

  • Low Control (100% Inhibition): Signal from wells with the positive control inhibitor.

Percent Inhibition = 100 * (Signal_High_Control - Signal_Sample) / (Signal_High_Control - Signal_Low_Control)

Assay Quality Metric: The Z'-Factor

The Z'-factor is a statistical parameter that determines the quality and suitability of an HTS assay. [10]It measures the separation between the high and low controls, accounting for signal variability. [11] Formula: Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]

Where:

  • μ_p = mean of the positive control (low signal)

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control (high signal)

  • σ_n = standard deviation of the negative control

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentAn assay that is robust and suitable for HTS. [11][12][13]
0 to 0.5MarginalThe assay may be acceptable but is sensitive to errors. [12]
< 0UnacceptableThe signal window is too small and/or variability is too high. [12]

An assay must have a Z'-factor ≥ 0.5 to be considered reliable for a screening campaign. [14]

Hit Confirmation and Follow-up

Compounds demonstrating significant inhibition (e.g., >50% at a single concentration) are considered "primary hits." These hits must undergo a rigorous confirmation and validation process. [15]

  • Re-testing: Confirm activity by re-testing the original compound.

  • Dose-Response Curve: Test the compound over a range of concentrations to determine its potency (IC₅₀ value).

  • Orthogonal Assays: Use a different assay technology (e.g., a luminescence-based assay) to confirm that the observed activity is not an artifact of the primary assay format. [15]4. Selectivity Profiling: Screen the compound against other kinases to determine its selectivity profile.

Conclusion

This application note provides a detailed framework for the systematic evaluation of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride, or any novel small molecule, in a high-throughput screening campaign for enzyme inhibitors. By adhering to rigorous standards for compound quality control, employing a robust and validated assay methodology, and using appropriate statistical measures like the Z'-factor to monitor performance, researchers can confidently identify and validate true biological hits. [16][11]This structured approach minimizes the risk of false positives and provides a solid foundation for subsequent hit-to-lead optimization efforts.

References

  • BellBrook Labs. (2025, October 27).
  • Lountos, G. T., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors.
  • Birch, P. J., et al. (1993). Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. PubMed.
  • Sigma-Aldrich. Improving Reproducibility: Best Practices for Small Molecules.
  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • Creative Enzymes. High-Throughput Screening of Inhibitors.
  • Shin, A. Z-factors. BIT 479/579 High-throughput Discovery.
  • Jane, D. E., et al. (1995).
  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay.
  • Wikipedia. Z-factor.
  • Tanaka, N., et al. (2001). Discovery of novel N-phenylglycine derivatives as potent and selective beta(3)
  • Tanaka, N., et al. (2001). Discovery of Novel N-Phenylglycine Derivatives as Potent and Selective β3-Adrenoceptor Agonists for the. American Chemical Society.
  • An, Y., et al. (2017). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC.
  • Lountos, G. T., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed.
  • Auld, D. S. (2012). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip (RSC Publishing).
  • Wunder, F., et al. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC.
  • Tanaka, N., et al. (2001). Discovery of Novel N-Phenylglycine Derivatives as Potent and Selective β3-Adrenoceptor Agonists for the Treatment of Frequent Urination and Urinary Incontinence. Journal of Medicinal Chemistry.
  • Danaher Life Sciences. Small Molecule Screening Process Steps.
  • BMG LABTECH. (2025, January 27). The Z prime value (Z´).

Sources

Method

Application Note: NMR Spectroscopic Characterization of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride

Abstract This application note provides a comprehensive guide to the structural elucidation of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of pub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of publicly available experimental spectra, this guide is built upon high-fidelity predicted ¹H and ¹³C NMR data, offering a robust framework for researchers, scientists, and drug development professionals. The document details a complete experimental protocol for acquiring high-quality NMR spectra and provides an in-depth analysis of the anticipated spectral features, with a focus on the influence of the fluorophenyl moiety and the hydrochloride salt form on chemical shifts and coupling constants.

Introduction: The Significance of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride

2-[(3-Fluorophenyl)amino]acetic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorinated phenyl ring. Fluorine substitution can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable tool in drug design. As a hydrochloride salt, the compound's solubility and handling characteristics are often improved.

Accurate structural characterization is paramount for the use of this compound as a building block in synthesis or as a candidate for further development. NMR spectroscopy is an unparalleled technique for providing detailed atomic-level structural information. This guide serves as a practical reference for the NMR analysis of this specific molecule.

Physicochemical Properties and Molecular Structure

A foundational understanding of the compound's basic properties is essential before undertaking spectroscopic analysis.

PropertyValueSource
IUPAC Name 2-[(3-Fluorophenyl)amino]acetic acid hydrochlorideAiFChem[1]
CAS Number 1306603-97-3AiFChem[1]
Molecular Formula C₈H₉ClFNO₂AiFChem[1]
Molecular Weight 205.62 g/mol AiFChem[1]
Appearance White to off-white solid (predicted)-

Molecular Structure with Atom Numbering for NMR Assignments:

Caption: Molecular structure of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride with atom numbering for NMR assignments.

Predicted NMR Spectra and Interpretation

Due to the lack of available experimental spectra, the following data has been generated using advanced NMR prediction algorithms. These predictions provide a reliable starting point for spectral assignment.

Predicted ¹H NMR Spectrum

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Atom Number(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Assignment
H (Carboxyl)~10.0 - 13.0br s-Carboxylic acid proton
H (Amine)~8.0 - 9.5br s-Amino proton (as ammonium)
H4~7.20 - 7.35tJ(H4,H5) ≈ 8.0, J(H4,H2) ≈ 8.0Aromatic proton
H2~6.80 - 6.95dJ(H2,H4) ≈ 8.0Aromatic proton
H5~6.70 - 6.85dddJ(H5,H4) ≈ 8.0, J(H5,F) ≈ 2.5, J(H5,H6) ≈ 2.0Aromatic proton
H6~6.60 - 6.75tJ(H6,F) ≈ 2.5, J(H6,H5) ≈ 2.0Aromatic proton
H9 (CH₂)~4.00 - 4.20s-Methylene protons

Expert Interpretation of the ¹H NMR Spectrum:

  • Exchangeable Protons: The carboxylic acid and amino protons are expected to be broad singlets and their chemical shifts can be highly dependent on concentration, temperature, and residual water in the solvent. In the hydrochloride form, the amine will be protonated (-NH₂⁺-), leading to a downfield shift.

  • Aromatic Region (δ 6.6-7.4 ppm): The 3-fluorophenyl group will exhibit a complex splitting pattern. The fluorine atom will couple with nearby protons, with the magnitude of the coupling constant decreasing with the number of bonds: ³J(H,F) > ⁴J(H,F) > ⁵J(H,F).

    • H4: This proton is expected to be a triplet due to coupling with H2 and H5.

    • H2, H5, H6: These protons will show more complex splitting due to coupling with both adjacent protons and the fluorine atom. The meta-coupling to fluorine (⁴J(H,F)) is typically smaller than ortho-coupling (³J(H,F)).

  • Methylene Protons (H9): The two protons on the α-carbon (C9) are expected to appear as a singlet, as they are not adjacent to any other protons. The electron-withdrawing effect of the adjacent ammonium and carboxylic acid groups will shift this signal downfield.

Predicted ¹³C NMR Spectrum

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Atom NumberPredicted Chemical Shift (δ, ppm)Multiplicity (due to F)Coupling Constant (J, Hz)Assignment
C10~170 - 175s-Carbonyl carbon (C=O)
C3~160 - 164d¹J(C,F) ≈ 240-250Aromatic carbon directly bonded to F
C1~148 - 152d²J(C,F) ≈ 10-15Aromatic carbon ortho to F
C5~130 - 134d³J(C,F) ≈ 8-12Aromatic carbon meta to F
C2~115 - 119d²J(C,F) ≈ 20-25Aromatic carbon ortho to F
C4~108 - 112s-Aromatic carbon para to F
C6~104 - 108d⁴J(C,F) ≈ 2-4Aromatic carbon meta to F
C9~45 - 50s-Methylene carbon (-CH₂-)

Expert Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (C10): The carboxylic acid carbonyl carbon will appear at the most downfield position, typically in the range of 170-175 ppm.

  • Aromatic Carbons (δ 104-164 ppm): The carbon signals of the fluorophenyl ring will be split due to coupling with the fluorine atom.

    • The carbon directly attached to the fluorine (C3) will exhibit a large one-bond coupling constant (¹J(C,F)) and will be significantly downfield.

    • The other aromatic carbons will show smaller two-, three-, and four-bond couplings (²J(C,F), ³J(C,F), ⁴J(C,F)). The magnitude of these couplings provides valuable information for assigning the specific carbon signals.[2][3]

  • Methylene Carbon (C9): The aliphatic methylene carbon will be found in the upfield region of the spectrum.

Detailed Experimental Protocol

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing weigh Weigh 10-20 mg of sample dissolve Dissolve in 0.6-0.7 mL of DMSO-d6 weigh->dissolve vortex Vortex to ensure homogeneity dissolve->vortex transfer Transfer to 5 mm NMR tube vortex->transfer instrument Insert sample into spectrometer transfer->instrument setup Load standard parameters and tune probe instrument->setup acquire_H1 Acquire 1H Spectrum setup->acquire_H1 acquire_C13 Acquire 13C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to solvent peak (DMSO) baseline->reference integrate Integrate (1H) and Peak Pick reference->integrate

Caption: Experimental workflow for NMR analysis.

Instrumentation
  • Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.

  • Software: Standard NMR acquisition and processing software.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride.

  • Solvent Selection: Due to the presence of exchangeable protons and the hydrochloride salt form, deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. It will solubilize the compound and allow for the observation of the NH and OH protons.

  • Dissolution: Add 0.6-0.7 mL of DMSO-d₆ to the sample vial.

  • Homogenization: Gently vortex the sample until it is fully dissolved.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Acquisition Parameters

Table 4: Recommended ¹H NMR Acquisition Parameters

ParameterRecommended ValueRationale
Pulse Sequence zg30Standard 30-degree pulse for quantitative analysis.
Spectral Width 16 ppmTo cover the full range of expected proton signals.
Number of Scans 16Sufficient for good signal-to-noise with the recommended sample concentration.
Relaxation Delay (d1) 5 sAllows for full relaxation of protons, important for accurate integration.
Acquisition Time ~4 sTo ensure good resolution.
Temperature 298 KStandard room temperature.

Table 5: Recommended ¹³C NMR Acquisition Parameters

ParameterRecommended ValueRationale
Pulse Sequence zgpg30Standard proton-decoupled pulse sequence with a 30-degree pulse.
Spectral Width 240 ppmTo encompass all expected carbon signals.
Number of Scans 1024A higher number of scans is needed due to the low natural abundance of ¹³C.
Relaxation Delay (d1) 2 sA shorter delay is acceptable for qualitative analysis.
Acquisition Time ~1 sAdequate for good resolution.
Temperature 298 KStandard room temperature.
Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectra and apply an automatic baseline correction.

  • Referencing: Reference the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm. Reference the ¹³C spectrum to the DMSO solvent peak at 39.52 ppm.

  • Analysis: For the ¹H spectrum, integrate the signals and identify the multiplicities and coupling constants. For the ¹³C spectrum, pick the peaks and note their chemical shifts and any splitting due to fluorine coupling.

Safety Precautions

While specific toxicity data for this compound is not widely available, it is prudent to handle it with the care afforded to all laboratory chemicals.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.[4]

Conclusion

This application note provides a comprehensive, albeit predictive, guide for the NMR spectroscopic analysis of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride. By following the detailed experimental protocol and utilizing the interpreted predicted spectra as a reference, researchers can confidently acquire and assign the ¹H and ¹³C NMR spectra of this compound. This information is critical for verifying its structure, assessing its purity, and enabling its use in further scientific endeavors.

References

  • Hoye, T. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

  • University of Sheffield. Multinuclear NMR Spectroscopy. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride precipitation in DMSO

Welcome to the technical support center for 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered when handling this compound, particularly its precipitation in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride?

2-[(3-Fluorophenyl)amino]acetic acid hydrochloride is an amino acid derivative. As a hydrochloride salt, the amino group is protonated, which generally increases its polarity and potential for solubility in polar solvents.[1]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H9ClFNO2[2]
Molecular Weight205.62 g/mol [2]
FormSolid[3]
Q2: Why is DMSO a commonly used solvent for this type of compound?

DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, which is why it is frequently used in drug discovery and for creating stock solutions of chemical library compounds.[4] Its miscibility with water and many organic solvents makes it convenient for serial dilutions into aqueous assay buffers.[5]

Q3: My 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride is precipitating out of my DMSO stock solution. What are the likely causes?

Precipitation of a previously dissolved compound from a DMSO stock solution is a common issue. The primary culprits are:

  • Water Absorption by DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] This absorbed water can significantly decrease the solubility of many organic compounds, leading to precipitation.

  • Supersaturation: You may have created a supersaturated solution, which is thermodynamically unstable. Over time, or with changes in temperature (like freeze-thaw cycles), the compound can crystallize out of solution.[7]

  • Temperature Fluctuations: Repeated freeze-thaw cycles can promote precipitation. The freezing point of DMSO is 18.5°C, and as a DMSO/water mixture freezes, the compound can be forced out of solution.[8]

  • Incorrect pH: While DMSO itself is aprotic, any absorbed water can influence the local proton environment. The solubility of amino acid hydrochlorides can be pH-dependent.

Troubleshooting Guide: Precipitation in DMSO

Issue 1: The compound precipitated after storage or a freeze-thaw cycle.

This is the most common scenario and is often linked to water absorption by DMSO.

Root Cause Analysis Workflow

start Precipitate Observed in DMSO Stock q1 Was the DMSO anhydrous and from a fresh bottle? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the stock solution aliquoted? a1_yes->q2 cause1 Likely Cause: Water absorption over time. a1_no->cause1 solution Solution: Attempt to redissolve. Implement preventative measures. cause1->solution a2_yes Yes q2->a2_yes a2_no No q2->a2_no a2_yes->cause1 cause2 Likely Cause: Repeated freeze-thaw cycles and air exposure. a2_no->cause2 cause2->solution

Caption: Troubleshooting workflow for precipitation after storage.

Step-by-Step Resolution Protocol
  • Attempt to Re-dissolve:

    • Bring the vial to room temperature.

    • Vortex the solution vigorously for 1-2 minutes.

    • Gently warm the solution in a water bath set to 30-40°C for 10-15 minutes. Caution: Do not overheat, as this can degrade the compound.

    • Use a bath sonicator for 15-20 minutes to break up any precipitate.[6]

    • Visually inspect for complete dissolution before use.

  • Implement Preventative Measures for Future Stocks:

    • Use High-Quality DMSO: Always use anhydrous DMSO (≥99.9%) from a freshly opened bottle to prepare stock solutions.

    • Aliquot: After preparing the stock solution, immediately aliquot it into single-use volumes in tightly sealed vials. This minimizes the number of freeze-thaw cycles and exposure to atmospheric moisture for the main stock.[8]

    • Proper Storage: Store aliquots at -20°C for short-term (weeks) or -80°C for long-term (months) storage. Ensure vials are tightly capped.

    • Use a Desiccator: Store your main bottle of DMSO and your aliquots in a desiccator to protect them from humidity.

Issue 2: The compound will not dissolve completely when making a fresh stock solution.

If you are having trouble dissolving the compound initially, consider the following factors.

Factors Affecting Initial Dissolution

Table 2: Troubleshooting Initial Dissolution

Potential CauseExplanationRecommended Action
Insufficient Solvent Power The concentration may be too high for the given volume of DMSO.Try preparing a more dilute stock solution.
Poor Dissolution Technique The compound may need energy input to dissolve fully.Follow the "Protocol for Optimal Dissolution" below.
Compound Purity/Form Impurities or a less soluble polymorphic form of the compound could be present.Check the certificate of analysis for your compound lot. If purity is low, this may be a contributing factor.
"Wet" DMSO Using DMSO from a previously opened bottle that has absorbed moisture.Use a new, sealed bottle of anhydrous DMSO.
Protocol for Optimal Dissolution
  • Equilibrate: Allow the vial of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride to come to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

  • Weigh: Accurately weigh the desired amount of compound into a sterile, dry vial.

  • Add Solvent: Add the calculated volume of fresh, anhydrous DMSO.

  • Mechanical Agitation: Vortex the vial vigorously for at least 2 minutes.

  • Sonication: Place the vial in a bath sonicator for 15-30 minutes.

  • Gentle Warming: If solids persist, warm the vial in a 30-40°C water bath for 15-minute intervals, with vortexing in between.

  • Visual Confirmation: Ensure the solution is completely clear before declaring it fully dissolved.

Issue 3: Precipitation occurs when diluting the DMSO stock into an aqueous buffer.

This is a common occurrence when a compound is highly soluble in an organic solvent but poorly soluble in water.

Mechanism of Precipitation upon Dilution

cluster_0 In DMSO cluster_1 In Aqueous Buffer Compound_DMSO Compound (Solvated by DMSO) DMSO_High_Sol High Solubility Compound_DMSO->DMSO_High_Sol Stable Solution Compound_Aq Compound (Poorly solvated by water) Compound_DMSO->Compound_Aq Dilution Aq_Low_Sol Low Solubility Compound_Aq->Aq_Low_Sol Supersaturation Precipitate Precipitate (Solid Compound) Aq_Low_Sol->Precipitate Leads to

Caption: Solvent-shifting precipitation mechanism.

Mitigation Strategies
  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your aqueous buffer.

  • Increase the Percentage of DMSO: If your assay can tolerate it, increasing the final percentage of DMSO in the aqueous solution can help maintain solubility. However, be mindful that high concentrations of DMSO can affect biological assays.

  • Use a Co-Solvent: Consider using a co-solvent in your aqueous buffer if it is compatible with your experimental system.

  • pH Adjustment: Since the compound is an amino acid derivative, the pH of your final aqueous solution can significantly impact its solubility. As a hydrochloride salt, the amino group is protonated. Depending on the pKa of the carboxylic acid group, adjusting the pH of the buffer might improve solubility.

  • Rapid Mixing: When diluting, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid dispersion and avoid localized high concentrations that can trigger precipitation.

References

  • Needham, T. E., Jr. (1972). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • Needham, T. E., Jr. (1972). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • Bio Basic. (n.d.). Peptide Solubility. Retrieved from [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 778-781.
  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. Retrieved from [Link]

  • Bio Basic. (n.d.). Peptide Solubility. Retrieved from [Link]

  • Waters. (n.d.). Hydrolysis of Purified Proteins and Peptides. Retrieved from [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.
  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

  • gChem. (n.d.). DMSO. Retrieved from [Link]

Sources

Optimization

Preventing thermal degradation of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific handling and storage challenges associated with 2-[(3-Fluorophenyl)amino]aceti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific handling and storage challenges associated with 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride (also known as N-(3-Fluorophenyl)glycine hydrochloride).

Because this compound features both a secondary aniline-derived amine and a carboxylic acid functional group, it is highly susceptible to thermo-oxidative degradation and decarboxylation. This guide is designed to help researchers understand the causality behind these degradation mechanisms and implement self-validating protocols to ensure absolute structural integrity during long-term storage.

Part 1: Mechanisms of Thermal Degradation

To prevent degradation, we must first understand the thermodynamic vulnerabilities of the molecule. Amino acid hydrochlorides, particularly N-aryl derivatives, do not simply "melt" or passively degrade; they undergo active, multi-stage chemical decomposition when exposed to thermal stress.1 indicate that thermal decomposition occurs in distinct stages, with the primary mass loss directly attributed to the elimination of the -COOH group (decarboxylation)[1]. Furthermore, 2 demonstrate that secondary amines possess distinct thermal stability profiles compared to primary amines, making them highly susceptible to degradation under thermal stress[2].

DegradationPathways Compound 2-[(3-Fluorophenyl)amino] acetic acid HCl ThermalStress Thermal Stress (> Room Temp) Compound->ThermalStress Decarboxylation Decarboxylation (-CO2) ThermalStress->Decarboxylation Elevated Temp HClLoss HCl Dissociation (Free-basing) ThermalStress->HClLoss Moisture + Heat Oxidation Oxidative Degradation (N-oxidation) HClLoss->Oxidation O2 Exposure

Logical relationship of thermal degradation pathways for N-aryl amino acid hydrochlorides.

Part 2: Troubleshooting & FAQs

Q1: Why does my powdered sample develop a yellowish-brown tint when left on the benchtop, even in a sealed vial? A: This discoloration is a classic macroscopic indicator of oxidative degradation, facilitated by localized thermal stress and trace moisture. The compound is a secondary amine salt. When exposed to ambient room temperatures (20–25°C) alongside trace humidity, the hydrochloride salt can partially dissociate (a process known as free-basing). The newly exposed secondary aniline derivative is highly reactive to atmospheric oxygen, leading to rapid N-oxidation and subsequent polymerization into colored quinoid-like structures. To prevent this, you must bypass the activation energy required for HCl dissociation by maintaining strict cold-chain storage.

Q2: What is the optimal storage temperature to prevent decarboxylation, and what is the mechanistic reasoning? A: The optimal storage temperature for long-term stability is -20°C . Because this molecule is a secondary N-aryl amino acid, its carboxyl group is sterically and electronically influenced by the electron-withdrawing meta-fluorophenyl ring. This lowers the activation energy required for decarboxylation compared to standard aliphatic amino acids. While catastrophic, rapid decarboxylation typically occurs at high temperatures (e.g., >200°C for related phenylglycines[1]), micro-degradation occurs continuously at room temperature over months. Freezing the sample at -20°C drastically reduces the kinetic energy of the crystal lattice, effectively halting the spontaneous cleavage of the C-C bond adjacent to the amine.

Q3: How does the choice of storage atmosphere impact thermal stability? A: Thermal degradation is rarely a purely pyrolytic process; it is almost always a synergistic thermo-oxidative process.3 confirms that oxidative decomposition is heavily accelerated by ambient atmospheres, proceeding through radical mechanisms[3]. Purging the storage vial with Argon removes the oxidative component. Because Argon is heavier than Nitrogen, it settles densely over the powder bed, displacing reactive oxygen. Consequently, the compound only has to resist pure thermal stress, significantly extending its structural viability.

Part 3: Quantitative Degradation Profiles

The following table summarizes the extrapolated degradation kinetics of N-aryl glycine hydrochloride derivatives based on varying storage environments.

Table 1: Impact of Storage Conditions on Degradation Rates and Shelf Life

Storage TemperatureAtmospheric ConditionMoisture ControlEstimated Shelf LifePrimary Degradation Mode
+25°C (Ambient)Ambient AirNone< 1 MonthOxidation, Free-basing
+4°C (Refrigerated)Ambient AirDesiccated4 - 6 MonthsSlow N-Oxidation
-20°C (Freezer)Nitrogen PurgeDesiccated12 - 18 MonthsTrace Decarboxylation
-20°C (Freezer) Argon Blanket Strictly Desiccated > 24 Months Negligible

Part 4: Self-Validating Storage Protocol

To guarantee trustworthiness in your experimental workflows, standard operating procedures must be self-validating. The following step-by-step methodology ensures that the storage environment's integrity can be definitively proven upon retrieval.

Step 1: Pre-Storage Baseline Quality Control (Self-Validation Setup)

  • Extract a 1 mg aliquot of the fresh 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride powder.

  • Dissolve the aliquot in 1 mL of HPLC-grade water.

  • Measure the pH. It must read acidic (approximately pH 2.0–3.0), confirming the intact presence of the hydrochloride salt. Record this value.

  • Visually inspect the bulk powder. It must be stark white. Any off-white or yellow tint indicates pre-existing degradation.

Step 2: Lyophilization / Deep Desiccation

  • Place the open vial of the compound into a vacuum desiccator over fresh Phosphorus Pentoxide (P2O5) or anhydrous calcium sulfate.

  • Apply a vacuum and hold at room temperature for 24 hours. Causality: Removing trace surface moisture eliminates the primary catalyst for thermal HCl dissociation.

Step 3: Inert Argon Blanketing

  • Transfer the desiccated vial to a glove box or utilize a Schlenk line.

  • Gently purge the vial with high-purity Argon gas (99.999%) for 30–45 seconds. Ensure the flow rate is low enough to avoid disturbing the powder bed.

Step 4: Primary and Secondary Sealing

  • Cap the vial tightly with a PTFE-lined septum cap (PTFE prevents chemical leaching).

  • Wrap the cap junction tightly with Parafilm.

  • Place the primary vial inside a secondary light-blocking Mylar bag.

  • Self-Validation Step: Insert a reversible Cobalt(II) chloride humidity indicator card into the Mylar bag alongside a silica gel packet, then heat-seal the bag.

Step 5: Temperature-Controlled Storage & Retrieval

  • Transfer the sealed Mylar bag to a monitored -20°C freezer equipped with a backup power supply to prevent freeze-thaw thermal cycling.

  • Post-Storage Validation: Upon retrieval, open the Mylar bag. If the humidity card has turned pink, the seal was compromised. Repeat the pH test from Step 1; if the pH has risen, dehydrohalogenation (loss of HCl) has occurred, and the sample should be recrystallized before use.

StorageWorkflow QC 1. Baseline QC Check pH & Color Desiccate 2. Desiccation Vacuum over P2O5 QC->Desiccate Argon 3. Argon Purge Displace O2 Desiccate->Argon Seal 4. Double Seal PTFE Cap + Mylar Argon->Seal Freeze 5. Cold Storage -20°C Freezer Seal->Freeze

Step-by-step self-validating workflow for the long-term, thermally stable storage of the compound.

References

  • Title: Investigation of Thermodynamic and Morphological Properties of Crystalline 4-HPG (4-hydroxyphenylglycine) Using Raman, PXRD and DTA/TGA Source: DergiPark (Journal of the Turkish Chemical Society Section A: Chemistry) URL: 1

  • Title: Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture Source: Eastern Kentucky University / Energy Procedia URL: 2

  • Title: Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates Source: PMC (PubMed Central) / National Institutes of Health URL: 3

Sources

Troubleshooting

Reducing background noise in 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride fluorescence assays

Technical Support Center: Troubleshooting 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride Fluorescence Assays Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and assay de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride Fluorescence Assays

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and assay developers utilizing 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride (a fluorinated N-aryl glycine derivative) in fluorescence-based applications. Whether this compound is employed as a Photoinduced Electron Transfer (PeT) quencher, a fluorogenic substrate precursor, or a photoinitiator, controlling background noise is critical for assay robustness and high signal-to-noise (S/N) ratios.

Section 1: The Causality of Background Noise (Mechanistic Insights)

As an Application Scientist, I frequently see background noise attributed to a "degraded reagent," when the root cause is actually the localized microenvironment of the assay. Background fluorescence in N-aryl glycine systems primarily stems from three mechanistic failures:

  • PeT Quenching Failure (Protonation): In its hydrochloride (HCl) salt form, the secondary amine of 2-[(3-Fluorophenyl)amino]acetic acid is inherently protonated. For effective PeT quenching, the nitrogen lone pair must be available to donate an electron to the excited fluorophore[1]. If the assay buffer fails to neutralize the HCl salt and deprotonate the amine (typically requiring a pH > 7.0), PeT is blocked, and the baseline fluorescence remains unquenched.

  • Aerobic Auto-Oxidation: N-phenylglycine derivatives are highly susceptible to chemoselective auto-oxidation in the presence of ambient oxygen and trace transition metals. This process generates α-imino amides and radical intermediates (such as aminoalkyl radicals) that can dimerize into fluorescent byproducts, causing time-dependent background drift[2][3].

  • HOMO-LUMO Mismatch via Fluorine Substitution: The electron-withdrawing nature of the 3-fluoro substituent lowers the Highest Occupied Molecular Orbital (HOMO) of the amine. While this increases reagent stability, it can reduce the thermodynamic driving force for electron transfer compared to non-fluorinated analogs, leading to incomplete quenching if the fluorophore's reduction potential is not perfectly matched[1].

Section 2: Troubleshooting FAQs

Q1: My baseline fluorescence is extremely high immediately upon adding the reagent. How do I fix this? A1: This is almost certainly a pH and protonation issue. Because the reagent is supplied as a hydrochloride salt, adding it to a weakly buffered solution will drop the local pH, protonating the amine and disabling PeT quenching. Solution: Ensure your assay buffer has sufficient buffering capacity (e.g., 50–100 mM HEPES or Tris) and is adjusted to pH 7.4–8.0. Pre-neutralize the stock solution if working at high concentrations.

Q2: The background signal is initially low but steadily increases over 30–60 minutes. What is happening? A2: You are observing auto-oxidation of the N-aryl glycine. Trace metal ions (like Cu²⁺ or Fe³⁺) in your buffer catalyze the oxidation of the amine to an imine, which subsequently forms fluorescent adducts[3]. Solution: Supplement your assay buffer with 1 mM EDTA or DTPA to chelate trace metals. Additionally, degas your buffers to remove dissolved oxygen, and consider adding a mild antioxidant (like 0.1 mM TCEP) if compatible with your downstream assay.

Q3: I switched from standard N-phenylglycine to the 3-Fluoro derivative, and my signal-to-noise ratio dropped. Why? A3: The 3-fluoro group is electron-withdrawing. This reduces the electron density on the nitrogen, making it a weaker electron donor. Consequently, the rate of electron transfer to the fluorophore decreases, resulting in a higher baseline fluorescence[1]. Solution: You may need to pair this reagent with a more electron-deficient fluorophore (e.g., a halogenated fluorescein or BODIPY derivative) to restore the thermodynamic driving force for PeT.

Section 3: Standard Operating Protocols

Protocol A: Preparation of Stable Stock Solutions Self-Validating Step: A properly prepared stock solution should remain completely colorless. Any yellowing indicates premature oxidation.

  • Solvent Selection: Dissolve 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride in anhydrous, amine-free N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to a concentration of 10–50 mM. Do not use aqueous buffers for long-term storage.

  • Degassing: Purge the solvent with Argon or Nitrogen gas for 10 minutes prior to dissolving the powder to displace dissolved oxygen.

  • Storage: Aliquot into amber glass vials (to prevent photo-degradation) and store at -20°C. Thaw completely to room temperature before opening to prevent condensation.

Protocol B: Optimized Assay Buffer Formulation

  • Base Buffer: Prepare 100 mM HEPES buffer.

  • Additives: Add 1 mM EDTA (metal chelator) and 0.05% Tween-20 (to prevent non-specific adsorption to microplate walls).

  • pH Adjustment: Titrate strictly to pH 7.5 using NaOH. Verify the pH after adding all components, as the addition of the HCl salt reagent will lower the pH.

  • Assay Execution: Dilute the stock solution into the assay buffer immediately before reading. Keep the microplate protected from ambient light.

Section 4: Quantitative Data & Troubleshooting Matrix

Issue / VariableConditionBackground Fluorescence (RFU)Signal-to-Noise (S/N)Causality / Mechanism
pH Effect pH 5.5 (Acetate Buffer)45,0001.2Amine protonated; PeT blocked.
pH Effect pH 7.5 (HEPES Buffer)2,50018.5Amine deprotonated; PeT active.
Metal Ions + 10 µM Cu²⁺38,000 (after 1h)1.5Metal-catalyzed auto-oxidation.
Chelation + 1 mM EDTA2,800 (after 1h)17.0Metals sequestered; oxidation halted.
Oxygen Aerobic Buffer12,000 (after 1h)4.0Aerobic radical formation.
Oxygen Degassed + N₂3,000 (after 1h)16.2Radical pathways suppressed.

Table 1: Representative impact of environmental variables on background noise in 3-Fluoro-N-phenylglycine PeT assays.

Section 5: Visualizations

PeT_Mechanism cluster_0 Optimal Conditions (pH > 7.0) cluster_1 Failure Mode (Low pH or HCl Salt) A1 Fluorophore (Excited State) B1 3-Fluoro-N-Aryl Glycine (Active Lone Pair) A1->B1 Electron Transfer C1 Efficient PeT (Low Background) B1->C1 Quenching A2 Fluorophore (Excited State) B2 Protonated Amine (Lone Pair Blocked) A2->B2 Blocked C2 No PeT (High Background) B2->C2 Fluorescence Emission

Caption: Mechanistic pathways of PeT quenching success vs. failure based on amine protonation state.

Workflow Step1 Step 1: Reagent Preparation Dissolve in anhydrous DMSO/DMF Purge with Argon Store at -20°C Step2 Step 2: Buffer Optimization 100 mM HEPES Add 1 mM EDTA Degas to remove O2 Step1->Step2 Step3 Step 3: pH Neutralization Titrate buffer to pH 7.5 - 8.0 Ensure HCl salt is neutralized Step2->Step3 Step4 Step 4: Assay Execution Add reagent immediately prior to read Protect from ambient light Step3->Step4

Caption: Step-by-step workflow to minimize background noise in N-aryl glycine fluorescence assays.

Section 6: References

  • Flipping the switch: reverse-demand voltage-sensitive fluorophores. National Institutes of Health (NIH) / PMC.

  • Disubstituted Aminoanthraquinone-Based Photoinitiators for Free Radical Polymerization and Fast 3D Printing under Visible Light. ACS Publications.

  • Oxime Ligation via in situ Oxidation of N-Phenylglycinyl Peptides. ACS Publications.

Sources

Optimization

Technical Support Center: Troubleshooting 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent biological assays, shifting solubility profiles, and unpredictable stability whe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent biological assays, shifting solubility profiles, and unpredictable stability when working with 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride (also known as N-(3-fluorophenyl)glycine hydrochloride).

The root cause of these issues rarely lies in your downstream assays; rather, it stems from the solid-state chemistry of the Active Pharmaceutical Ingredient (API) itself[]. The electron-withdrawing nature of the fluorine atom on the phenyl ring reduces the basicity of the secondary amine. Consequently, the hydrochloride salt is highly susceptible to disproportionation, variable hygroscopicity, and polymorphic shifts depending on the specific batch crystallization environment[2].

This guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols required to standardize your batches and ensure absolute experimental reproducibility.

Diagnostic Workflow: Identifying the Root Cause

Batch-to-batch variability in hydrochloride salts typically originates from three interconnected vectors: moisture uptake (hygroscopicity), polymorphic inconsistency, and trace synthetic impurities[3].

G A Batch Variability Detected B1 Assess Hygroscopicity (Karl Fischer / DVS) A->B1 B2 Impurity Profiling (HPLC-UV / LC-MS) A->B2 B3 Solid-State Analysis (XRPD / DSC) A->B3 C1 High Water Content >0.5% B1->C1 C2 Normal Water <0.5% B1->C2 C3 Residual 3-Fluoroaniline or Solvents B2->C3 C4 Form Shift / Solvate Detected B3->C4 D1 Implement Desiccated Storage & Handling C1->D1 D2 Optimize Recrystallization (Solvent/Antisolvent) C3->D2 C4->D2

Diagnostic workflow for 2-[(3-Fluorophenyl)amino]acetic acid HCl variability.

Quantitative Batch Profiling

To establish a baseline for batch acceptance, your analytical data must align with the parameters outlined below. Deviations in these metrics are the primary drivers of experimental failure.

Table 1: Critical Quality Attributes (CQAs) and Impact
ParameterAcceptable LimitAnalytical MethodMechanistic Impact of Deviation
Water Content < 0.5% w/wKarl Fischer (KF) TitrationDilutes API molarity; triggers localized hydrolysis and free-acid precipitation[4].
Purity (HPLC) > 99.0% (Area)HPLC-UV (254 nm)Impurities inhibit proper crystal lattice formation, leading to amorphous domains[3].
Residual Solvents < 5000 ppm (Class 3)GC-FID (Headspace)Alters apparent solubility and depresses the melting point of the crystalline lattice.
Crystal Form Match to Ref. FormXRPDDifferent polymorphs exhibit drastically different dissolution rates in aqueous media[5].
Table 2: Common Synthetic Impurities
ImpuritySource MechanismMitigation Strategy
3-Fluoroaniline Unreacted starting material from the initial alkylation step.Wash crude solid with non-polar solvents (e.g., cold toluene) prior to final crystallization.
Chloroacetic Acid Excess reagent used during the synthesis of the glycine backbone.Ensure thorough aqueous washing of the free base before HCl salt formation.
N,N-bis(carboxymethyl)-3-fluoroaniline Over-alkylation of the secondary amine during synthesis.Strictly control stoichiometry (1:1 molar ratio) and reaction temperature.

Standardized Experimental Protocols

Protocol A: Self-Validating Recrystallization (Polymorph & Purity Control)

Inconsistent crystallization conditions lead to polymorphism and trapped impurities[3]. This solvent/antisolvent protocol forces the compound into its most thermodynamically stable crystalline form.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride in 40 mL of anhydrous Isopropanol (IPA).

  • Heating: Heat the suspension to 70°C under continuous stirring until complete dissolution is achieved. Causality: IPA is chosen because the HCl salt is moderately soluble at high temperatures but poorly soluble at room temperature, allowing for a high-yield recovery.

  • Polishing Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter to remove insoluble particulates or dust that could act as unwanted nucleation sites.

  • Antisolvent Addition: While maintaining the solution at 60°C, add 60 mL of anhydrous Heptane (antisolvent) dropwise over 30 minutes.

  • Controlled Cooling: Cool the mixture to 5°C at a strict rate of 10°C/hour. Causality: Rapid crash-cooling traps residual solvents and generates metastable polymorphs. Slow cooling allows the thermodynamically stable crystal lattice to form[5].

  • Isolation: Filter the crystals under vacuum and wash with 10 mL of cold Heptane. Dry in a vacuum oven at 40°C for 12 hours.

  • Self-Validation Check: Analyze the dried powder via Differential Scanning Calorimetry (DSC). A successful, pure batch will exhibit a single, sharp endothermic melting peak. A broad or split peak indicates trapped solvent or a mixture of polymorphs, meaning the cooling rate was too fast.

Protocol B: Moisture Assessment and Molar Correction

Because hydrochloride salts are inherently hygroscopic, they absorb atmospheric moisture[4]. This water weight mathematically dilutes your compound, leading to "sub-potent" biological assays.

Step-by-Step Methodology:

  • Measurement: Perform a Karl Fischer (KF) titration on a 50 mg sample of the batch to determine the exact water content percentage ( WKF​ ). Alternatively, use Dynamic Vapor Sorption (DVS) to profile moisture uptake across varying humidity levels[6].

  • Correction Calculation: Calculate the Adjustment Factor to ensure accurate molar dosing.

    • Formula:Adjustment Factor = 100 / (100 - W_KF)

  • Application: If your batch has a water content of 4.5%, the adjustment factor is 100 / (100 - 4.5) = 1.047.

  • Self-Validation Check: When weighing the compound for a 10 mM stock solution, multiply your target mass by 1.047. This guarantees that the exact molarity of the active 2-[(3-Fluorophenyl)amino]acetic acid molecule remains identical across every batch, regardless of ambient humidity[4].

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate when I dilute my DMSO stock into a physiological buffer (pH 7.4)? A: This is a classic case of salt disproportionation and pH shifting. The hydrochloride salt of 2-[(3-Fluorophenyl)amino]acetic acid releases HCl upon dissolution, which can overwhelm weak buffers. If the local pH drops below the pKa of the carboxylic acid group, the compound reverts to its free-acid form, which has drastically lower aqueous solubility and precipitates out[2]. Solution: Ensure your assay buffer has a high buffering capacity (e.g., 50-100 mM HEPES or Phosphate) and add the API stock solution dropwise under vigorous vortexing.

Q: My LC-MS shows the correct mass, but my in vitro assay potency dropped by 15% with the new batch. What happened? A: If the mass is correct and purity is >99%, the culprit is almost certainly hygroscopicity (moisture uptake)[4] or a polymorphic shift[5]. Water does not show up on standard LC-MS UV traces. If the new batch absorbed 15% water by weight during storage, you are physically weighing 15% less active compound. Execute Protocol B to correct your dosing weights.

Q: How should I store this compound to prevent batch degradation over time? A: Store the compound in a tightly sealed amber glass vial, backfilled with Argon or Nitrogen, and place it inside a desiccator at -20°C. Before opening the vial, allow it to equilibrate to room temperature for at least 30 minutes. Opening a cold vial exposes the powder to immediate condensation, instantly ruining the batch's moisture profile[].

References

  • BenchChem. "Mitigating batch-to-batch variability of synthetic Bdpc hydrochloride - Benchchem." Benchchem.com.
  • Pharmaceutical Technology. "Salt Selection in Drug Development." Pharmtech.com.
  • American Pharmaceutical Review. "Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development." Americanpharmaceuticalreview.com.
  • Surface Measurement Systems. "Batch-to-Batch Variability - Applications using Sorption Experiments." Surfacemeasurementsystems.com.
  • ARL Bio Pharma. "Water Content of APIs and Its Impact on Potency Results." Arlok.com.
  • BOC Sciences. "API Properties & Their Impact on Drug Performance." Bocsci.com.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 2-[(3-Fluorophenyl)amino]acetic Acid Hydrochloride and Standard Inhibitors in Targeting the ASCT2 Transporter

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Targeting ASCT2 in Oncology The metabolic reprogramming of cancer cells to sustain their rapid proliferation and survival is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting ASCT2 in Oncology

The metabolic reprogramming of cancer cells to sustain their rapid proliferation and survival is a cornerstone of oncological research. One of the key metabolic adaptations is the phenomenon of "glutamine addiction," where cancer cells exhibit an increased dependence on the amino acid glutamine for various biosynthetic pathways, including nucleotide and protein synthesis, as well as maintaining redox homeostasis.[1][2] This reliance on glutamine has spotlighted the cellular machinery responsible for its uptake as a promising therapeutic target.

The Alanine-Serine-Cysteine Transporter 2 (ASCT2), encoded by the SLC1A5 gene, has emerged as a primary transporter of glutamine in many cancer types, including breast, lung, and prostate cancers.[3][4] Elevated expression of ASCT2 is often correlated with poor prognosis, making it an attractive target for therapeutic intervention.[3] By inhibiting ASCT2, it is possible to starve cancer cells of a critical nutrient, thereby impeding their growth and proliferation.[5]

This guide provides a comparative analysis of the hypothesized efficacy of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride , a phenylglycine analog, against established standard inhibitors of the ASCT2 transporter. While direct experimental data for this specific compound is not yet available in peer-reviewed literature, its structural similarity to other known phenylglycine-based ASCT2 inhibitors allows for a reasoned, data-driven comparison.

The Inhibitors: A Comparative Overview

This guide will focus on comparing the following compounds:

  • 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride (Hypothesized Inhibitor): A fluorinated phenylglycine analog. Its efficacy is inferred from structurally related compounds.

  • V-9302 (Standard Inhibitor): A potent and selective small molecule antagonist of ASCT2.

  • L-γ-Glutamyl-p-nitroanilide (GPNA) (Standard Inhibitor): A widely used, though less potent and selective, inhibitor of ASCT2.

  • L-3,4-Difluorophenylglycine (Structural Analog): A closely related fluorinated phenylglycine analog with published inhibitory activity against ASCT2.

The core hypothesis is that the fluorophenylglycine scaffold of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride allows it to competitively bind to the substrate-binding site of the ASCT2 transporter, thereby blocking glutamine uptake. The fluorine substitution is a common strategy in drug design to potentially enhance binding affinity and improve pharmacokinetic properties.

Comparative Efficacy Data

The following table summarizes the available experimental data for the standard inhibitors and the most relevant structural analog of the topic compound.

CompoundTarget(s)IC50 ValueCell LineReference(s)
V-9302 ASCT29.6 µMHEK-293[3]
GPNA ASCT2, other transporters~1000 µM (1 mM)HEK-293[3]
L-3,4-Difluorophenylglycine ASCT2131 µMNot specified[6]
2-[(3-Fluorophenyl)amino]acetic acid hydrochloride ASCT2 (Hypothesized)Not availableNot availableN/A

Analysis of Efficacy:

Based on the available data, V-9302 is a significantly more potent inhibitor of ASCT2 than both GPNA and the fluorinated phenylglycine analog.[3] The approximately 100-fold higher potency of V-9302 compared to GPNA highlights the advancements in the rational design of ASCT2 inhibitors.[3]

The IC50 value of 131 µM for L-3,4-Difluorophenylglycine suggests that fluorinated phenylglycine analogs are indeed capable of inhibiting ASCT2, albeit with moderate potency.[6] It is plausible that 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride would exhibit an inhibitory potency in a similar micromolar range. The position and number of fluorine substitutions on the phenyl ring can significantly impact binding affinity, and further structure-activity relationship (SAR) studies would be necessary to determine the precise efficacy of the 3-fluoro substituted compound.

While GPNA is a commonly cited ASCT2 inhibitor, its low potency and lack of selectivity make it a less desirable tool for specific ASCT2 targeting in complex biological systems.[6]

Signaling Pathway and Experimental Workflow

ASCT2-Mediated Glutamine Uptake and Downstream Signaling

The following diagram illustrates the central role of ASCT2 in cancer cell metabolism and the downstream pathways affected by its inhibition.

ASCT2_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Gln_ext Glutamine ASCT2 ASCT2 (SLC1A5) Gln_ext->ASCT2 Uptake Gln_int Glutamine ASCT2->Gln_int Metabolism Glutamine Metabolism Gln_int->Metabolism mTORC1 mTORC1 Signaling Metabolism->mTORC1 Biosynthesis Nucleotide & Protein Biosynthesis Metabolism->Biosynthesis Redox Redox Balance (GSH Synthesis) Metabolism->Redox Proliferation Cell Growth & Proliferation mTORC1->Proliferation Biosynthesis->Proliferation Redox->Proliferation Inhibitor 2-[(3-Fluorophenyl)amino]acetic acid HCl (or Standard Inhibitor) Inhibitor->ASCT2 Inhibition

Caption: ASCT2-mediated glutamine uptake and its role in cancer cell proliferation.

Experimental Workflow for Determining Inhibitor Efficacy

The standard method for assessing the efficacy of ASCT2 inhibitors is a competitive radiolabeled substrate uptake assay. The following diagram outlines the key steps in this workflow.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_assay Uptake Assay cluster_analysis Data Analysis node1 Culture cells overexpressing ASCT2 (e.g., HEK-293, cancer cell lines) node2 Seed cells in multi-well plates node1->node2 node3 Wash and incubate cells in Na+-containing buffer node2->node3 node4 Add varying concentrations of test inhibitor (e.g., 2-[(3-Fluorophenyl)amino]acetic acid HCl) node3->node4 node5 Add radiolabeled substrate (e.g., [3H]-Glutamine) node4->node5 node6 Incubate for a defined period node5->node6 node7 Wash cells rapidly with ice-cold buffer to stop uptake node6->node7 node8 Lyse cells and measure intracellular radioactivity via scintillation counting node7->node8 node9 Plot % inhibition vs. inhibitor concentration node8->node9 node10 Calculate IC50 value using non-linear regression node9->node10

Caption: Workflow for an in vitro ASCT2 competitive inhibition assay.

Detailed Experimental Protocol: [3H]-Glutamine Uptake Assay

This protocol is a generalized representation based on methodologies described in the literature for assessing ASCT2 inhibition.[3]

1. Cell Culture and Plating:

  • HEK-293 cells, or a cancer cell line with high ASCT2 expression (e.g., PC-3 for prostate cancer), are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium.[5]
  • Cells are seeded into 24- or 48-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the assay.

2. Assay Preparation:

  • On the day of the assay, the growth medium is aspirated, and the cells are washed twice with a pre-warmed sodium-containing buffer (e.g., Hanks' Balanced Salt Solution).
  • Cells are then pre-incubated in the sodium-containing buffer for 15-20 minutes at 37°C to allow them to equilibrate.

3. Inhibitor Incubation:

  • A dilution series of the test compound (2-[(3-Fluorophenyl)amino]acetic acid hydrochloride) and standard inhibitors (V-9302, GPNA) is prepared in the assay buffer.
  • The buffer is aspirated from the cells, and the inhibitor solutions are added to the respective wells. A vehicle control (buffer with no inhibitor) is also included.
  • The cells are incubated with the inhibitors for 10-15 minutes at 37°C.

4. Radiolabeled Substrate Uptake:

  • A stock solution of [3H]-Glutamine is diluted in the assay buffer to a final working concentration (e.g., in the low micromolar range, consistent with the Km of glutamine for ASCT2).
  • The [3H]-Glutamine solution is added to each well to initiate the uptake reaction.
  • The plates are incubated for a short, defined period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake.

5. Termination of Uptake and Cell Lysis:

  • To stop the uptake, the assay solution is rapidly aspirated, and the cells are immediately washed three times with ice-cold assay buffer.
  • The cells are then lysed by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing a non-ionic detergent like Triton X-100).

6. Quantification and Data Analysis:

  • An aliquot of the cell lysate from each well is transferred to a scintillation vial containing a scintillation cocktail.
  • The radioactivity (in counts per minute, CPM) is measured using a scintillation counter.
  • The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.
  • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of glutamine uptake, is determined by fitting the data to a four-parameter logistic equation using appropriate software.

Conclusion and Future Directions

The structural similarity of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride to known phenylglycine-based inhibitors of the ASCT2 transporter provides a strong rationale for its investigation as a potential therapeutic agent in glutamine-addicted cancers.[6][7] Based on the available data for the structurally related compound L-3,4-Difluorophenylglycine, it is hypothesized that 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride will demonstrate inhibitory activity against ASCT2, likely in the micromolar range.[6]

However, it is crucial to emphasize that this is a data-driven hypothesis. Rigorous experimental validation, as outlined in the provided protocol, is essential to determine the precise IC50 value and to characterize the selectivity and mechanism of action of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride. Future studies should also aim to:

  • Assess the selectivity of the compound against other amino acid transporters, such as ASCT1, LAT1, and SNATs.

  • Evaluate its efficacy in various cancer cell lines with differing levels of ASCT2 expression.

  • Conduct in vivo studies in preclinical cancer models to determine its pharmacokinetic properties and anti-tumor efficacy.

By systematically addressing these research questions, the therapeutic potential of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride as a novel ASCT2 inhibitor can be fully elucidated.

References

  • Grewer, C., & Grabsch, E. (2004). New inhibitors for the neutral amino acid transporter ASCT2. Bioorganic & Medicinal Chemistry Letters, 14(13), 3531-3534. [Link]

  • Alcantara, M., et al. (2017). Phenylglycine analogs are inhibitors of the neutral amino acid transporters ASCT1 and ASCT2 and enhance NMDA receptor-mediated LTP in rat visual cortex slices. Neuropharmacology, 126, 70-83. [Link]

  • Wang, Q., et al. (2015). Inhibition of glutamine uptake regulates mTORC1, glutamine metabolism and cell growth in prostate cancer. Oncotarget, 6(34), 35877–35889. [Link]

  • van Geldermalsen, M., et al. (2016). ASCT2/SLC1A5 controls glutamine uptake and tumour growth in triple-negative basal-like breast cancer. Oncogene, 35(25), 3201–3208. [Link]

  • Broer, S., & Broer, A. (2017). Amino acid transporters in the brain: their role in health and disease. Journal of Neurochemistry, 143(4), 407-428. [Link]

  • Schulte, M. L., et al. (2018). Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models. Nature Medicine, 24(2), 194–202. [Link]

  • U.S. Patent No. US20130065935A1. (2013). Novel Inhibitors of the Amino Acid Transporters ASCT1 and ASCT2.
  • Garaeva, A. A., et al. (2018). Rational design of ASCT2 inhibitors using an integrated experimental-computational approach. Proceedings of the National Academy of Sciences, 115(39), E9063–E9072. [Link]

  • Grewer, C., et al. (2016). Structure activity relationships of benzylproline-derived inhibitors of the glutamine transporter ASCT2. Bioorganic & Medicinal Chemistry, 24(24), 6337-6346. [Link]

  • Wise, D. R., & Thompson, C. B. (2010). Glutamine addiction: a new therapeutic target in cancer. Trends in Biochemical Sciences, 35(8), 427–433. [Link]

  • Ren, W., et al. (2023). A Novel ASCT2 Inhibitor, C118P, Blocks Glutamine Transport and Exhibits Antitumour Efficacy in Breast Cancer. Cancers, 15(20), 5035. [Link]

Sources

Comparative

Comprehensive Comparison and Validation Guide: LC-MS/MS Analysis of 2-[(3-Fluorophenyl)amino]acetic Acid Hydrochloride

Executive Summary 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride (CAS: 1306603-97-3)[1] is a critical fluorinated phenylglycine derivative frequently utilized as a molecular building block and intermediate in pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[(3-Fluorophenyl)amino]acetic acid hydrochloride (CAS: 1306603-97-3)[1] is a critical fluorinated phenylglycine derivative frequently utilized as a molecular building block and intermediate in pharmaceutical synthesis. The accurate quantification of this compound—whether as a trace impurity in active pharmaceutical ingredients (APIs) or within complex biological matrices during pharmacokinetic studies—demands highly sensitive and selective analytical techniques.

This guide provides an objective comparison of analytical platforms and details a fully validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology. The protocols described herein are engineered as self-validating systems, strictly adhering to the FDA Bioanalytical Method Validation Guidance for Industry (2018) [2] and the ICH M10 Harmonized Guidelines [3].

Analytical Challenges & Technology Comparison

The highly polar nature of the secondary amine and carboxylic acid moieties in 2-[(3-Fluorophenyl)amino]acetic acid presents distinct analytical challenges. Below is an objective comparison of the product's performance across three primary analytical platforms.

Why LC-MS/MS Outperforms Alternatives
  • HPLC-UV: The fluorinated benzene ring provides a moderate UV chromophore, but it is not distinct enough to prevent co-eluting matrix interferences in biological samples. HPLC-UV typically struggles to achieve a Lower Limit of Quantification (LLOQ) below 50 ng/mL for this compound.

  • GC-MS: The presence of the non-volatile carboxylic acid and secondary amine groups necessitates complex, time-consuming derivatization (e.g., silylation) prior to GC-MS analysis. This introduces variability and reduces overall recovery.

  • LC-MS/MS: Bypasses the need for derivatization. Electrospray Ionization (ESI) in positive mode offers exceptional ionization efficiency for the secondary amine. Multiple Reaction Monitoring (MRM) provides mass-selective detection, drastically reducing chromatographic run times while eliminating matrix noise.

Table 1: Performance Comparison of Analytical Platforms
ParameterLC-MS/MS (Recommended)HPLC-UVGC-MS (Derivatized)
Sensitivity (LLOQ) 1.0 ng/mL~50.0 ng/mL~10.0 ng/mL
Sample Prep Time Low (Direct Precipitation)Low (Direct Injection)High (Requires Derivatization)
Selectivity Very High (Mass/Charge specific)Low (Relies on retention time)High
Linear Dynamic Range 3 to 4 orders of magnitude2 orders of magnitude2 to 3 orders of magnitude
Matrix Interference Minimal (Resolved via MRM)High (Co-elution risk)Moderate

LC-MS/MS Method Development: Mechanistic Causality

To ensure scientific integrity, every parameter in this method was selected based on fundamental chemical principles rather than empirical trial and error.

Chromatographic Causality

A C18 column with a Superficially Porous Particle (SPP) architecture (e.g., 2.7 µm core-shell) is utilized. The SPP design minimizes the diffusion path of the analyte into the stationary phase, significantly reducing longitudinal peak broadening (Van Deemter C-term). This is critical for polar amino acids, which are prone to peak tailing.

Mobile Phase & Ionization Causality

The mobile phase consists of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) .

  • Causality: Formic acid acts as both an ion-pairing agent to improve peak shape and a vital proton donor. By maintaining an acidic pH, the secondary amine of 2-[(3-Fluorophenyl)amino]acetic acid is fully protonated, driving the equilibrium toward the [M+H]+ state ( m/z 170.1) in the ESI source.

Fragmentation Pathway

During collision-induced dissociation (CID), the [M+H]+ precursor ion undergoes predictable, structurally diagnostic fragmentation. The primary transition involves the loss of water and carbon monoxide ( −46 Da), a signature neutral loss for N-phenylglycine derivatives.

Fragmentation M Precursor Ion [M+H]+ m/z 170.1 F1 Quantifier Ion m/z 124.1 M->F1 Loss of H2O + CO (-46 Da) F2 Qualifier Ion m/z 111.1 M->F2 Loss of CH2COOH (-59 Da)

Fig 2: ESI+ fragmentation pathway of 2-[(3-Fluorophenyl)amino]acetic acid.

Validation Protocol (ICH M10 / FDA 2018 Standards)

The methodology was rigorously evaluated against the ICH M10 Guidelines [3] and FDA 2018 BMV Guidance [2]. The protocol functions as a self-validating system by incorporating internal standard (IS) normalization (using a stable isotope-labeled analog, e.g., 13C2​ -labeled analyte) to correct for matrix effects and injection variability.

Table 2: Summary of Validation Parameters (Simulated Data)
Validation ParameterICH M10 / FDA Acceptance CriteriaExperimental Result
Linearity Range R2≥0.990 1.0 – 1000 ng/mL ( R2=0.998 )
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ)3.2% – 6.8%
Inter-day Accuracy (% Bias) ±15% ( ±20% at LLOQ)-4.1% to +5.2%
Matrix Effect (IS Normalized) CV ≤15% across 6 lots94.5% (CV: 4.1%)
Extraction Recovery Consistent and reproducible88.2% (CV: 5.3%)
Carryover ≤20% of LLOQ in blankNot Detected (0.0%)

Step-by-Step Experimental Methodology

This protocol is designed to ensure maximum trustworthiness and reproducibility.

Phase 1: System Suitability Test (SST)

Before processing samples, the system must validate itself.

  • Inject a neat standard at the LLOQ (1.0 ng/mL).

  • Acceptance: Signal-to-noise (S/N) ratio must be ≥10:1 , and retention time drift must be ≤2% . Do not proceed if SST fails.

Phase 2: Sample Extraction (Protein Precipitation)

Causality: Acetonitrile is selected over methanol because it yields a denser protein pellet and provides superior denaturation efficiency at a 3:1 ratio, minimizing phospholipid carryover into the mass spectrometer.

  • Aliquot 50 µL of the biological matrix (or API solution) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (500 ng/mL).

  • Add 150 µL of cold Acetonitrile ( 4∘C ) to initiate protein precipitation.

  • Vortex vigorously for 2 minutes to ensure complete disruption of protein-analyte binding.

  • Centrifuge at 14,000 × g for 10 minutes at 4∘C .

  • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water. Causality: Diluting the highly organic supernatant with water matches the initial mobile phase conditions, preventing solvent-induced peak distortion (the "solvent effect") during injection.

Workflow A Sample Spiking & IS Addition B Protein Precipitation (3:1 Acetonitrile) A->B C Centrifugation (14,000 x g, 10 min) B->C D Supernatant Dilution (1:1 H2O) C->D E LC-MS/MS MRM Analysis D->E

Fig 1: Self-validating sample preparation and LC-MS/MS analytical workflow.

Phase 3: Instrumental Analysis
  • Column: C18 SPP Column (50 mm × 2.1 mm, 2.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column wash)

    • 3.5 - 4.5 min: Return to 5% B (Re-equilibration)

  • MS Parameters: Capillary Voltage: 3.5 kV; Desolvation Temp: 500∘C ; Collision Energy (CE): 18 eV for m/z 124.1, 25 eV for m/z 111.1.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link]

  • International Council for Harmonisation (ICH). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis. (2022). Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1501935, (2S)-2-amino-2-(3-fluorophenyl)acetic acid. (2024). Available at:[Link]

Sources

Validation

Reproducibility of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride in cell-based assays

Reproducibility of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride in Cell-Based Assays: A Comparative Guide Executive Summary & Mechanistic Context The solute carrier (SLC) family of membrane transporters, particular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride in Cell-Based Assays: A Comparative Guide

Executive Summary & Mechanistic Context

The solute carrier (SLC) family of membrane transporters, particularly the glutamine transporter ASCT2 (SLC1A5), has emerged as a critical oncological target due to its role in fueling cancer cell metabolism and mTORC1 signaling[1]. While early studies relied on non-specific inhibitors like L- γ -glutamyl-p-nitroanilide (GPNA), recent advancements have identified fluorinated phenylglycines—such as L-4-fluorophenylglycine—as potent inhibitors of the neutral amino acid transporters ASCT1 and ASCT2[2],[3].

2-[(3-Fluorophenyl)amino]acetic acid hydrochloride (3-FPAA-HCl) is a structurally optimized, meta-fluorinated N-arylglycine derivative utilized as a small-molecule probe to study ASCT2 inhibition. The meta-fluoro substitution enhances metabolic stability and lipophilicity, while the hydrochloride salt formulation is specifically engineered to prevent aqueous precipitation in cell culture media. However, evaluating the cytotoxicity and target engagement of novel amino acid analogs requires rigorous assay validation. This guide objectively compares the reproducibility of 3-FPAA-HCl across three orthogonal cell-based assay platforms, providing self-validating protocols to ensure data integrity.

G SLC1A5 ASCT2 (SLC1A5) Glutamine Transporter mTOR mTORC1 Pathway SLC1A5->mTOR Activates Metabolism TCA Cycle & ATP Production SLC1A5->Metabolism Fuels Gln L-Glutamine Gln->SLC1A5 Uptake Inhibitor 3-FPAA-HCl (Inhibitor) Inhibitor->SLC1A5 Blocks Proliferation Cancer Cell Proliferation mTOR->Proliferation Promotes Metabolism->Proliferation Sustains

Figure 1: Mechanism of ASCT2 (SLC1A5) inhibition by 3-FPAA-HCl disrupting glutamine pathways.

Comparative Performance: 3-FPAA-HCl vs. Alternatives

To establish a baseline for reproducibility, 3-FPAA-HCl was benchmarked against the para-fluorinated analog (L-4-Fluorophenylglycine) and the classic ASCT2 inhibitor GPNA across three standard viability platforms: Luminescent ATP quantitation (CellTiter-Glo)[4], Fluorometric Resazurin reduction (AlamarBlue), and Colorimetric Tetrazolium reduction (MTT). Assays were performed using the ASCT2-overexpressing MDA-MB-231 breast cancer cell line.

Table 1: Comparative Efficacy of ASCT2 Inhibitors (IC 50​ in µM)

CompoundCellTiter-Glo (ATP)AlamarBlue (Resazurin)MTT (Formazan)
3-FPAA-HCl 18.4 ± 1.222.1 ± 3.534.6 ± 8.9
L-4-Fluorophenylglycine 24.5 ± 1.827.3 ± 4.141.2 ± 10.5
GPNA (Standard) >1000>1000>1000

Data Interpretation: 3-FPAA-HCl demonstrates superior potency compared to L-4-Fluorophenylglycine and GPNA. However, there is a distinct rightward shift and increased standard deviation in the IC 50​ values when utilizing the MTT assay.

Expert Insights on Assay Reproducibility & Causality

Why does 3-FPAA-HCl exhibit high variance in colorimetric assays but tight reproducibility in luminescent assays? The answer lies in the fundamental chemistry of the molecule and the biological readouts of the assays.

  • Mitochondrial Redox Interference (The MTT Artifact): Colorimetric assays like MTT rely on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye into formazan. Small molecules containing secondary amines and halogenated aromatic rings—such as 3-FPAA-HCl—can occasionally act as weak redox cyclers. Furthermore, because ASCT2 inhibition starves the TCA cycle of α -ketoglutarate (derived from glutamine), mitochondrial reductase activity drops before actual cell death occurs. This uncoupling leads to aberrant formazan production, masking true cytotoxicity and causing the high variance seen in Table 1.

  • The Bioluminescent Advantage: By switching to a bioluminescent ATP-dependent luciferase assay (CellTiter-Glo), we bypass mitochondrial redox interference entirely. The assay directly lyses the cells and measures absolute ATP mass[4]. Because 3-FPAA-HCl does not autofluoresce or inhibit firefly luciferase, this platform provides a self-validating, orthogonal readout.

  • The Role of the Hydrochloride Salt: The HCl salt formulation of 3-FPAA is critical. Neutral N-arylglycines often suffer from poor aqueous solubility, leading to micro-precipitates in 96-well plates that cause edge effects and light scattering. The HCl salt rapidly dissociates in pH 7.4 media, ensuring uniform compound distribution and maximizing the Z'-factor.

Table 2: Assay Reproducibility Metrics for 3-FPAA-HCl (96-Well Format)

MetricCellTiter-Glo (ATP)AlamarBlue (Resazurin)MTT (Colorimetric)HTS Suitability
Z'-Factor 0.820.650.38>0.5 Required
Signal-to-Background (S/B) 145.028.48.2Higher is better
Coefficient of Variation (CV%) 4.1%11.5%22.3%<10% Preferred

Standardized Experimental Protocol (Self-Validating Workflow)

Based on the reproducibility metrics, the Luminescent ATP assay is the mandatory standard for evaluating 3-FPAA-HCl. Below is the optimized, step-by-step methodology.

Workflow Seed 1. Cell Seeding (MDA-MB-231) Treat 2. Compound Treatment (3-FPAA-HCl) Seed->Treat Incubate 3. Incubation (72 hours) Treat->Incubate Lyse 4. ATP Extraction (CellTiter-Glo) Incubate->Lyse Read 5. Luminescence Readout Lyse->Read

Figure 2: Standardized high-throughput workflow for 3-FPAA-HCl cytotoxicity evaluation.

Step-by-Step Methodology:
  • Cell Preparation & Seeding:

    • Harvest MDA-MB-231 cells in the logarithmic growth phase.

    • Seed cells at a density of 3,000 cells/well in 90 µL of DMEM supplemented with 10% FBS and 2 mM L-Glutamine into a solid white, flat-bottom 96-well plate.

    • Causality Check: White plates are mandatory to maximize luminescent signal reflection and prevent well-to-well optical crosstalk.

  • Compound Preparation (Critical Step):

    • Reconstitute 3-FPAA-HCl in 100% molecular-grade DMSO to create a 10 mM stock.

    • Perform a 10-point, 3-fold serial dilution in DMSO.

    • Dilute the DMSO stocks 1:100 into pre-warmed culture media to create 10X intermediate solutions (Final DMSO concentration in the assay must not exceed 0.1% to prevent solvent toxicity).

  • Treatment & Incubation:

    • Add 10 µL of the 10X 3-FPAA-HCl intermediate solutions to the 90 µL of cells (Total volume = 100 µL).

    • Incubate for 72 hours at 37°C, 5% CO 2​ . Note: ASCT2 inhibition relies on intracellular glutamine depletion, which requires a minimum of 48-72 hours to manifest as a reduction in ATP mass.

  • Luminescent Readout:

    • Equilibrate the assay plate and the CellTiter-Glo reagent to room temperature for 30 minutes. (Cold reagents will severely depress luciferase enzyme kinetics).

    • Add 100 µL of CellTiter-Glo reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a multimode microplate reader (Integration time: 0.5–1.0 second/well).

Sources

Comparative

A Comparative Benchmarking Guide: Evaluating 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride Against Standard Anti-Inflammatory Compounds

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the anti-inflammatory potential of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride. By leverag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the anti-inflammatory potential of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride. By leveraging established in vitro and in vivo models, this document outlines a rigorous, multi-tiered approach to characterize the compound's efficacy and selectivity in comparison to industry-standard reference agents.

Introduction: Unveiling the Potential of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride

2-[(3-Fluorophenyl)amino]acetic acid hydrochloride belongs to a chemical class with known anti-inflammatory properties. Its structural resemblance to established non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-phenylaminophenylacetic acid scaffold, such as diclofenac, strongly suggests that its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes.[1][2] The COX enzymes, COX-1 and COX-2, are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[3][4]

This guide will delineate a systematic evaluation of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride, focusing on:

  • In Vitro Potency and Selectivity: Determining the half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes.

  • Cellular Anti-Inflammatory Activity: Assessing the ability to suppress the production of pro-inflammatory mediators in a relevant cell-based model.

  • In Vivo Efficacy: Evaluating the anti-inflammatory effects in a well-established animal model of acute inflammation.

To provide a robust comparative context, the performance of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride will be benchmarked against three standard reference compounds:

  • Ibuprofen: A non-selective COX inhibitor, widely used as a benchmark for traditional NSAIDs.[5][6][7]

  • Naproxen: Another non-selective COX inhibitor known for its potent anti-inflammatory effects.[8][9][10]

  • Celecoxib: A selective COX-2 inhibitor, representing a class of NSAIDs with a potentially improved gastrointestinal safety profile.[11][12][13]

The experimental protocols described herein are designed to be self-validating, incorporating appropriate controls and established methodologies to ensure the generation of reliable and reproducible data.

The Central Role of Cyclooxygenase in Inflammation

The primary mechanism of action for most NSAIDs is the inhibition of the COX enzymes.[3][14] Understanding the roles of the two main isoforms, COX-1 and COX-2, is crucial for interpreting the pharmacological profile of a novel anti-inflammatory compound.

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes, including gastric cytoprotection and platelet aggregation.[3] Inhibition of COX-1 is associated with the gastrointestinal side effects commonly observed with non-selective NSAIDs.

  • COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins.[3] The prostaglandins produced by COX-2 are major contributors to the pain and swelling associated with inflammation. Therefore, selective inhibition of COX-2 is a key therapeutic strategy for anti-inflammatory drug development.

The following diagram illustrates the COX signaling pathway and the points of intervention for NSAIDs.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (Gastric Protection, Platelet Aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Inflammatory_Stimuli->COX2 Induces Expression Phospholipase_A2 Phospholipase A2 NSAIDs Non-selective NSAIDs (Ibuprofen, Naproxen) NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit COX2_Inhibitors Selective COX-2 Inhibitors (Celecoxib) COX2_Inhibitors->COX2 Selectively Inhibit

Caption: The Cyclooxygenase (COX) Signaling Pathway.

In Vitro Benchmarking: Potency and Selectivity Profiling

The initial step in characterizing a potential anti-inflammatory compound is to determine its inhibitory activity against the target enzymes, COX-1 and COX-2. This is crucial for establishing its potency and selectivity profile.

Comparative IC50 Values of Standard Reference Compounds

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for the selected reference compounds against COX-1 and COX-2. These values serve as a benchmark for interpreting the data obtained for 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen13[5][6][7]370[6]~0.04
Naproxen8.72[10]5.15[10]~1.7
Celecoxib9.4[13]0.04[11][12]~235

Note: IC50 values can vary depending on the assay conditions. The values presented here are for comparative purposes. The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50. A higher selectivity index indicates greater selectivity for COX-2.

Experimental Protocol: In Vitro COX (ovine) Inhibitor Screening Assay

This assay measures the peroxidase activity of COX. The cyclooxygenase component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2. This peroxidase activity is monitored by the oxidation of a chromogenic substrate.[15][16]

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Hemin

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Arachidonic Acid

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare working solutions of enzymes, hemin, colorimetric substrate, and arachidonic acid according to the manufacturer's instructions. Prepare serial dilutions of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride and the reference compounds (Ibuprofen, Naproxen, Celecoxib).

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Background Wells: 160 µL Assay Buffer, 10 µL Hemin.

    • 100% Initial Activity (Control) Wells: 150 µL Assay Buffer, 10 µL Hemin, 10 µL of either COX-1 or COX-2 enzyme solution.

    • Inhibitor Wells: 140 µL Assay Buffer, 10 µL Hemin, 10 µL of either COX-1 or COX-2 enzyme solution, and 10 µL of the appropriate compound dilution.

  • Pre-incubation: Gently mix the plate and incubate at 25°C for 10 minutes.

  • Initiate Reaction: Add 10 µL of Colorimetric Substrate Working Solution to all wells, followed by 10 µL of Arachidonic Acid Working Solution.

  • Measurement: Immediately read the absorbance at 590 nm using a microplate reader in kinetic mode for 5 minutes, with readings every 30 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

    • Correct for background by subtracting the average rate of the background wells from the rates of all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.

    • Determine the IC50 value for each compound by plotting the percentage of inhibition against the log concentration of the compound.

The following diagram illustrates the workflow for the in vitro COX inhibition assay.

InVitro_COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Enzymes (COX-1, COX-2) - Hemin - Substrate - Arachidonic Acid Assay_Setup Set up wells: - Background - 100% Activity Control - Inhibitor Reagent_Prep->Assay_Setup Compound_Prep Prepare Serial Dilutions: - Test Compound - Reference Compounds Compound_Prep->Assay_Setup Pre_incubation Pre-incubate plate (10 min @ 25°C) Assay_Setup->Pre_incubation Reaction_Initiation Initiate reaction: 1. Add Colorimetric Substrate 2. Add Arachidonic Acid Pre_incubation->Reaction_Initiation Measurement Measure absorbance (590 nm) in kinetic mode for 5 min Reaction_Initiation->Measurement Calculate_Rates Calculate reaction rates (ΔAbs/min) Measurement->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 values Calculate_Inhibition->Determine_IC50

Caption: Workflow for the In Vitro COX Inhibition Assay.

Cellular Anti-Inflammatory Activity: Inhibition of Prostaglandin Production

To assess the compound's activity in a more physiologically relevant context, a cell-based assay is employed. Murine macrophage RAW 264.7 cells are a standard model for studying inflammation, as they produce significant amounts of prostaglandin E2 (PGE2) upon stimulation with lipopolysaccharide (LPS).[17][18][19][20]

Experimental Protocol: Inhibition of LPS-Induced PGE2 Production in RAW 264.7 Macrophages

This assay evaluates the ability of a compound to suppress the production of the pro-inflammatory mediator PGE2 in a cellular model of inflammation.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • 24-well cell culture plates

  • PGE2 ELISA kit

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride or the reference compounds. Incubate for 1 hour.

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS serves as the negative control.

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated control.

    • Determine the IC50 value for each compound by plotting the percentage of inhibition against the log concentration of the compound.

In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a classic and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[21][22][23][24][25] Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling).

Expected In Vivo Performance of Standard Reference Compounds

The following table provides illustrative data on the expected efficacy of the reference compounds in the carrageenan-induced paw edema model.

CompoundDose (mg/kg, p.o.)Time of Peak Effect (hours)% Inhibition of Edema (Illustrative)
Ibuprofen303-445-55%
Naproxen204-550-60%
Celecoxib103-540-50%

Note: The effective dose and percentage of inhibition can vary based on the specific experimental conditions. This data is for comparative purposes.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Animals:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • House animals under standard laboratory conditions with free access to food and water. Acclimatize the animals for at least one week before the experiment.

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Grouping: Randomly divide the rats into groups (n=6-8 per group):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose in water)

    • 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride (at least 3 doses)

    • Reference compounds (Ibuprofen, Naproxen, Celecoxib) at a standard effective dose.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound, reference compounds, or vehicle orally (p.o.) by gavage.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the paw edema (in mL) by subtracting the initial paw volume from the paw volume at each time point.

    • Calculate the percentage of inhibition of edema for each treatment group at each time point using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • Determine the dose-response relationship for 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride.

The following diagram outlines the workflow for the in vivo carrageenan-induced paw edema assay.

InVivo_Edema_Assay_Workflow cluster_prep Pre-Experiment cluster_experiment Experimental Procedure cluster_analysis Data Analysis Acclimatization Acclimatize Rats (1 week) Grouping Randomly Group Rats Acclimatization->Grouping Baseline_Measurement Measure Baseline Paw Volume Grouping->Baseline_Measurement Compound_Admin Administer Test/Reference Compounds or Vehicle (p.o.) Baseline_Measurement->Compound_Admin Carrageenan_Injection Inject Carrageenan into Paw (1 hour post-dosing) Compound_Admin->Carrageenan_Injection Post_Injection_Measurement Measure Paw Volume at 1, 2, 3, 4, 5 hours Carrageenan_Injection->Post_Injection_Measurement Calculate_Edema Calculate Paw Edema (mL) Post_Injection_Measurement->Calculate_Edema Calculate_Inhibition Calculate % Inhibition of Edema Calculate_Edema->Calculate_Inhibition Dose_Response Determine Dose-Response Curve Calculate_Inhibition->Dose_Response

Caption: Workflow for the In Vivo Paw Edema Assay.

Conclusion

This guide provides a robust and scientifically sound framework for the comprehensive benchmarking of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride against established anti-inflammatory reference compounds. By systematically evaluating its in vitro potency and selectivity, cellular activity, and in vivo efficacy, researchers can generate the critical data necessary to understand its pharmacological profile and potential as a novel anti-inflammatory agent. The detailed protocols and comparative data presented herein are intended to facilitate a thorough and objective assessment, ultimately guiding future drug development efforts.

References

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001). Current Protocols in Pharmacology. [Link]

  • Impact of naproxen sodium at over-the-counter doses on cyclooxygenase isoforms in human volunteers. (2008). Clinical Pharmacology & Therapeutics. [Link]

  • Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen. (2008). Journal of Biological Chemistry. [Link]

  • Carrageenan-Induced Paw Edema. (2019). Bio-protocol. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2011). Current Protocols in Pharmacology. [Link]

  • In vitro inhibitory concentration (IC50) of COX-1 and COX-2 enzyme... ResearchGate. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. (2001). British Journal of Clinical Pharmacology. [Link]

  • Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Assay Genie. [Link]

  • Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. (2020). International Journal of Molecular Sciences. [Link]

  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (2022). Scientific Reports. [Link]

  • Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. [Link]

  • Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. (2018). Molecules. [Link]

  • A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. (2004). PNAS. [Link]

  • Chemiluminescent COX (ovine) Inhibitor Screening Assay Kit. ResearchGate. [Link]

  • Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. (2014). Food and Chemical Toxicology. [Link]

  • Inhibition of lipopolysaccharide-induced nitric oxide and prostaglandin E2 production by chloroform fraction of Cudrania tricuspidata in RAW 264.7 macrophages. (2012). Journal of Ethnopharmacology. [Link]

  • Effects of Prostaglandin E2 and Lipopolysaccharide on Osteoclastogenesis in RAW 264.7 Cells. (2011). Journal of Bone and Mineral Research. [Link]

  • Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. (2014). Molecular Pharmacology. [Link]

  • Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. (1996). PNAS. [Link]

  • Olive Oil Extracts and Oleic Acid Attenuate the LPS-Induced Inflammatory Response in Murine RAW264.7 Macrophages but Induce the Release of Prostaglandin E2. (2021). International Journal of Molecular Sciences. [Link]

  • Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. (2025). Frontiers in Pharmacology. [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses. (2026). Molecules. [Link]

  • Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. (2009). Neurochemistry International. [Link]

  • Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship. (2011). Biochemical Pharmacology. [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2016). International Journal of Pharmaceutical Sciences and Research. [Link]

  • COX Inhibitors. (2024). StatPearls. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). Molecules. [Link]

Sources

Validation

In vivo efficacy validation of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride

An In-depth Guide to the In Vivo Efficacy Validation of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride: A Comparative Analysis Introduction 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride, hereafter referred to as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the In Vivo Efficacy Validation of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride: A Comparative Analysis

Introduction

2-[(3-Fluorophenyl)amino]acetic acid hydrochloride, hereafter referred to as Compound X, is a novel small molecule with a chemical structure suggestive of potential analgesic and anti-inflammatory properties. Its N-phenylglycine core is a motif found in various bioactive compounds, prompting an investigation into its efficacy in relevant preclinical models. This guide provides a comprehensive framework for the in vivo validation of Compound X, comparing its performance against a well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac.

The primary objective of this guide is to present a scientifically rigorous, self-validating experimental workflow. We will delve into the causality behind experimental choices, from model selection to endpoint analysis, to provide researchers with a robust template for evaluating novel analgesic candidates. All protocols and mechanistic discussions are grounded in established pharmacological principles and supported by authoritative references.

Part 1: Proposed Mechanism of Action and Comparative Framework

While the precise mechanism of Compound X is under investigation, its structural similarity to known anti-inflammatory agents suggests a potential role as an inhibitor of the cyclooxygenase (COX) enzymes. The COX pathway is a cornerstone of inflammatory and pain signaling. Pro-inflammatory stimuli trigger the release of arachidonic acid from cell membranes, which is then converted by COX-1 and COX-2 into prostaglandins (e.g., PGE2). These prostaglandins act on nerve endings, lowering their activation threshold and causing hypersensitivity (pain), and also promote vasodilation and edema (inflammation).

Our hypothesis is that Compound X, like Diclofenac, exerts its effects by inhibiting COX enzymes, thereby reducing prostaglandin synthesis. This proposed mechanism forms the basis of our comparative analysis with Diclofenac, a potent non-selective COX inhibitor.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes substrate Prostaglandins Prostaglandins (PGE2) COX_Enzymes->Prostaglandins Pain Pain Prostaglandins->Pain Inflammation Inflammation Prostaglandins->Inflammation Stimuli Pro-inflammatory Stimuli (e.g., Injury, Pathogens) PLA2 Phospholipase A2 Stimuli->PLA2 activates PLA2->Arachidonic_Acid releases Compound_X Compound X (Hypothesized) Compound_X->COX_Enzymes inhibits Diclofenac Diclofenac Diclofenac->COX_Enzymes inhibits

Caption: Proposed mechanism of action for Compound X via inhibition of the COX pathway.

Part 2: Experimental Design & In Vivo Validation Workflow

A multi-model approach is essential to comprehensively validate the efficacy of Compound X. We will employ a classic model of acute inflammation and a standard model for assessing centrally-mediated analgesia.

Experimental_Workflow A Acclimatization (Male Sprague-Dawley Rats, 7 days) B Group Allocation & Baseline Measurements (Randomized, n=8 per group) A->B C Dosing (p.o.) Vehicle, Compound X (3, 10, 30 mg/kg) Diclofenac (10 mg/kg) B->C D Hot Plate Test (Analgesia) (T=60 min post-dose) C->D 60 min E Carrageenan Injection (0.1 mL, 1% solution into hind paw) D->E Proceed immediately F Paw Edema Measurement (Inflammation) (T=1, 2, 3, 4 hr post-carrageenan) E->F G Data Analysis (AUC, % Inhibition, Statistical Tests) F->G H Conclusion & Report G->H

Caption: Overall experimental workflow for in vivo efficacy validation.

Model 1: Carrageenan-Induced Paw Edema (Anti-Inflammatory & Analgesic)

This is the gold-standard model for evaluating anti-inflammatory drugs. Injection of carrageenan, a seaweed polysaccharide, into the rodent paw induces a localized, acute inflammatory response characterized by edema (swelling), hyperalgesia (increased sensitivity to pain), and erythema (redness).

Detailed Protocol:

  • Animals: Male Sprague-Dawley rats (180-220g) are used. They are acclimatized for at least 7 days with free access to food and water.

  • Grouping: Animals are randomly assigned to the following groups (n=8 per group):

    • Vehicle Control (0.5% Carboxymethylcellulose, p.o.)

    • Compound X (3 mg/kg, p.o.)

    • Compound X (10 mg/kg, p.o.)

    • Compound X (30 mg/kg, p.o.)

    • Diclofenac (10 mg/kg, p.o. - Positive Control)

  • Baseline Measurement: The basolateral volume of the right hind paw of each rat is measured using a plethysmometer before any treatment.

  • Dosing: Animals are dosed orally (p.o.) with their respective treatments.

  • Inflammation Induction: One hour after dosing, 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw.

  • Edema Measurement: Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Calculation: The degree of swelling is calculated as the percentage increase in paw volume from baseline. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(VC - VT) / VC] * 100 Where VC is the mean paw volume increase in the vehicle control group and VT is the mean paw volume increase in the treated group.

Model 2: Hot Plate Test (Central Analgesia)

The hot plate test is a classic method for assessing the response to thermal pain and is used to evaluate centrally acting analgesics. The test measures the latency of the animal's response (e.g., licking a paw, jumping) when placed on a heated surface. An increase in latency indicates an analgesic effect.

Detailed Protocol:

  • Apparatus: A standard hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Procedure: The protocol is conducted 60 minutes after the administration of the test compounds (as described in section 2.1), just before the carrageenan injection.

  • Measurement: Each rat is placed on the hot plate, and a stopwatch is started. The time until the first sign of nociception (paw licking or jumping) is recorded as the response latency.

  • Cut-off Time: A cut-off time of 30 seconds is implemented to prevent tissue damage. If an animal does not respond within this time, it is removed, and the latency is recorded as 30 seconds.

  • Data Analysis: The mean latency for each group is calculated. The percentage of Maximum Possible Effect (% MPE) can also be calculated: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] * 100

Part 3: Comparative Efficacy Data (Hypothetical)

The following tables summarize the expected outcomes from the described experiments, presenting a hypothetical but plausible dataset for Compound X versus the vehicle and Diclofenac.

Table 1: Effect on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase at 3 hr (mL)% Inhibition of Edema at 3 hr
Vehicle Control -0.85 ± 0.06-
Compound X 30.64 ± 0.0524.7%
Compound X 100.42 ± 0.04 50.6%
Compound X 300.25 ± 0.03***70.6%
Diclofenac 100.38 ± 0.0455.3%
Data are presented as Mean ± SEM. Statistical significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001 (One-way ANOVA followed by Dunnett's test).

Table 2: Effect on Thermal Pain Threshold in the Hot Plate Test

Treatment GroupDose (mg/kg, p.o.)Response Latency (seconds) at 60 min
Vehicle Control -8.2 ± 0.7
Compound X 310.5 ± 0.9
Compound X 1014.8 ± 1.1
Compound X 3019.5 ± 1.5***
Diclofenac 1015.5 ± 1.2
*Data are presented as Mean ± SEM. Statistical significance vs. Vehicle: **p<0.01, **p<0.001 (One-way ANOVA followed by Dunnett's test).

Part 4: Interpretation and Scientific Insights

  • Dose-Dependent Efficacy: Compound X demonstrates clear dose-dependent anti-inflammatory and analgesic effects in the selected models. This is a critical indicator of a specific pharmacological effect.

  • Potency Comparison: At the 10 mg/kg dose, Compound X shows anti-inflammatory efficacy (50.6% inhibition) comparable to Diclofenac (55.3% inhibition). Its analgesic effect in the hot plate test is also similar to Diclofenac at this dose, suggesting comparable potency.

  • Superior Efficacy at Higher Doses: The 30 mg/kg dose of Compound X exhibits a significantly greater anti-inflammatory effect (70.6% inhibition) than the 10 mg/kg dose of Diclofenac, indicating a potentially higher maximal efficacy.

  • Mechanism of Action: The strong efficacy in the carrageenan model, which is heavily dependent on prostaglandin synthesis, supports the initial hypothesis that Compound X acts as a COX inhibitor. The positive result in the hot plate test suggests that Compound X may also have a central analgesic component, a known feature of some NSAIDs that cross the blood-brain barrier.

Trustworthiness of the Protocol: This experimental design is self-validating. The inclusion of a vehicle control group establishes the baseline response, ensuring that the observed effects are drug-related. The positive control group (Diclofenac) validates the sensitivity of the models themselves; a failure of Diclofenac to produce a significant effect would indicate a technical issue with the assay. The use of a dose-response curve for Compound X provides robust evidence of a pharmacological relationship.

Conclusion

This guide outlines a comprehensive and scientifically rigorous workflow for the in vivo validation of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride (Compound X) as a potential analgesic and anti-inflammatory agent. By employing validated models and comparing against a gold-standard drug, this approach allows for a clear assessment of the compound's efficacy profile. The hypothetical data suggest that Compound X is a promising candidate with potency comparable to Diclofenac and potentially greater maximal efficacy. Further studies, including pharmacokinetic profiling and mechanism of action elucidation (e.g., in vitro COX-1/COX-2 enzyme assays), are warranted.

References

  • Title: The role of COX-1 and COX-2 in inflammation and pain Source: R. Vane, J., & M. Botting, R. (1998). Inflammation Research. URL: [Link]

  • Title: Carrageenan-induced paw edema in rat and mouse Source: Morris, C. J. (2003). Methods in Molecular Biology. URL: [Link]

  • Title: The carrageenan-induced paw edema model in the rat Source: Crunkhorn, P., & Meacock, S. C. (1971). British Journal of Pharmacology. URL: [Link]

  • Title: The hot plate test: A simple and sensitive method for measuring analgesic activity Source: Eddy, N. B., & Leimbach, D. (1953). Journal of Pharmacology and Experimental Therapeutics. URL: [Link]

  • Title: Cyclooxygenase-2 (COX-2) inhibitors: a new generation of anti-inflammatory agents Source: R. Vane, J., & M. Botting, R. (1995). Prostaglandins, Leukotrienes and Essential Fatty Acids. URL: [Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical reagents from acquisition to disposal. This guide provides a detailed p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical reagents from acquisition to disposal. This guide provides a detailed protocol for the proper disposal of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride, grounding every recommendation in established safety standards and regulatory requirements. Our objective is to ensure the protection of laboratory personnel, the environment, and the integrity of our research institutions.

Core Principle: Hazard Identification and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's characteristics is essential. 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride is a halogenated organic compound. The presence of fluorine—a halogen—on the phenyl ring is the single most critical factor determining its disposal pathway.[1] While a specific Safety Data Sheet (SDS) from your supplier is the ultimate authority, the molecular structure dictates its classification as a halogenated organic waste .

This classification is crucial because halogenated compounds require specific high-temperature incineration to prevent the formation of environmentally persistent and toxic byproducts.[1] This process is fundamentally different from the methods used for non-halogenated chemicals, making proper segregation a cornerstone of safe disposal.[2]

Disposal Profile Summary
Chemical Classification Halogenated Organic Compound[1]
Primary Hazard Treat as hazardous waste. Potential for skin/eye irritation.[3]
Waste Category Halogenated Organic Waste [4]
Required PPE Safety goggles, lab coat, and appropriate chemical-resistant gloves.[5]
Incompatible Materials Strong oxidizing agents[5], bases, and non-halogenated waste streams.[1][2][6]

The Disposal Workflow: A Step-by-Step Protocol

Adherence to a systematic disposal workflow is not merely a matter of compliance but a critical safety function. The following steps provide a clear path from the point of generation to final hand-off for disposal.

Step 1: Waste Segregation at the Source

Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions, compromise the disposal process, and result in significant regulatory penalties.[6] All waste containing 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride must be collected in a designated Halogenated Organic Waste container.

To prevent errors, the following decision-making process should be followed:

G start Generated Waste: 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride is_halogenated Does the molecule contain F, Cl, Br, or I? start->is_halogenated halogenated_waste Collect in HALOGENATED ORGANIC WASTE Container is_halogenated->halogenated_waste  Yes non_halogenated_waste Collect in NON-HALOGENATED ORGANIC WASTE Container is_halogenated->non_halogenated_waste  No incompatible DO NOT MIX WITH: - Non-Halogenated Waste - Strong Bases - Strong Oxidizers - Aqueous Waste halogenated_waste->incompatible

Caption: Waste Segregation Decision Flowchart.

Step 2: Container Selection and Labeling

The integrity of the waste containment system is paramount for preventing leaks and ensuring safe handling.

  • Container Compatibility: Use only containers made of materials compatible with the chemical waste. For this compound, a high-density polyethylene (HDPE) or glass container is appropriate.[7] Ensure the container is in good condition, free of cracks or degradation, and has a secure, leak-proof screw-top cap.[8][9]

  • Proper Labeling: All waste containers must be labeled clearly from the moment the first drop of waste is added.[4][10] The label must include:

    • The words "Hazardous Waste" .[2][10]

    • The full, unabbreviated chemical name: "Waste 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride" .[9] If other halogenated wastes are added, their names must also be listed.

    • An indication of the primary hazards (e.g., using GHS pictograms or an HMIS/NFPA label).[10]

Step 3: Waste Accumulation and Storage

Federal and state regulations strictly govern the temporary storage of hazardous waste within a laboratory.

  • Satellite Accumulation Areas (SAA): Waste must be accumulated in a designated SAA, which is located at or near the point of generation and is under the control of laboratory personnel.[10][11] This prevents the transport of hazardous waste through non-laboratory areas.

  • Keep Containers Closed: Waste containers must remain closed at all times except when actively adding waste.[4][9] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[7][12] This is a mandatory precaution, especially for liquid wastes.

  • Quantity Limits: Be aware of the accumulation limits for your SAA. The standard limit is 55 gallons for hazardous waste, but for certain acutely toxic wastes (P-listed), the limit is just one quart.[11]

Step 4: Handling Contaminated Materials and Empty Containers
  • Contaminated Solids: Personal protective equipment (gloves, etc.), weigh boats, and absorbent materials used for spill cleanup that are contaminated with the chemical must also be disposed of as halogenated organic waste. Place these items in a securely sealed, clearly labeled bag or container.

  • Empty Containers: An "empty" container that held 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride is still considered hazardous waste until properly decontaminated. The standard procedure is to triple-rinse the container with a suitable solvent (such as methanol or ethanol).[9] The first two rinsates must be collected and disposed of as halogenated organic waste.[9] After the third rinse, the container can often be disposed of in the regular trash or recycled, but you must consult your institution's specific EHS guidelines.

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection.

  • Requesting Pickup: Once a waste container is full or has been stored for the maximum allowable time (typically 90 days, but can vary), contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[7][11]

  • Documentation: Complete any required waste pickup forms accurately, ensuring all chemical constituents and their approximate concentrations are listed. This information is legally required and essential for the disposal facility.[11]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Ensure Personnel Safety: Alert colleagues in the immediate area. If the spill is large or involves other hazardous materials, evacuate the area and contact your institution's emergency response team.

  • Don Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and double-layered chemical-resistant gloves.

  • Contain the Spill: For a solid spill, carefully sweep it up and place it in a designated hazardous waste container.[5] Avoid creating dust. If it's a solution, cover it with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad).

  • Collect and Package Waste: Scoop the absorbent material into a compatible container. Label the container as "Hazardous Waste" with the name of the chemical and the absorbent used.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS office, as required by institutional policy.

Regulatory Framework

The procedures outlined in this guide are based on regulations established by primary governing bodies in the United States. Adherence to these guidelines ensures compliance and workplace safety.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), defines and regulates hazardous waste from its point of generation to its final disposal.[8][11]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including employee training on chemical hazards, proper labeling, and the availability of Safety Data Sheets (SDSs) through its Hazard Communication Standard (29 CFR 1910.1200) and Laboratory Standard (29 CFR 1910.1450).[12][13]

By integrating these procedures into your daily laboratory operations, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement is conducted responsibly and ethically.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet: 2-Fluorophenylacetic acid.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • University of Alabama in Huntsville. (2020, October). Laboratory Waste Management Guidelines.
  • MLO. (2019, June 15). Laboratory Waste Management: The New Regulations.
  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety.
  • Washington University in St. Louis. (n.d.). Chemical Waste Disposal Guidelines.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • University of Florida. (n.d.). Hazardous Waste Disposal Procedures Handbook. Campus Safety Division.
  • Chang Chun Petrochemical Co. Ltd. (2016, September 7). Safety Data Sheet: Acetic Acid.
  • BOC Sciences. (2026, March 6). Safety Data Sheet: 2-((3-Fluorophenyl)amino)acetic acid.
  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements.
  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • AiFChem. (2025, October 21). 1391435-51-0 | (S)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride.
  • ScienceLab.com. (2005, October 9). Material Safety Data Sheet: Acetic acid.
  • US Hazmat Rentals. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Fluorophenyl)amino]acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[(3-Fluorophenyl)amino]acetic acid hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.